4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXFMSIHMJQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178949 | |
| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2425-95-8 | |
| Record name | 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)DIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MHD9U8KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline, a versatile diamine monomer crucial in the development of advanced polymers with applications in thermally stable materials and electronics. This document provides a comparative analysis of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and spectroscopic characterization.
Executive Summary
Two primary synthetic routes for the preparation of this compound are discussed herein. The most common approach is a one-pot synthesis directly from 4-aminobenzoic acid. A notable alternative is a two-step method commencing with 4-nitrobenzoic acid, which involves the formation of a dinitro intermediate followed by a reduction step. While the one-pot synthesis offers expediency, the two-step method can provide a purer product, circumventing challenging impurities that can arise in the former. This guide offers the necessary data and protocols to enable researchers to select and execute the most suitable method for their specific needs.
Method 1: One-Pot Synthesis from 4-Aminobenzoic Acid
This method is widely employed due to its directness, involving the condensation of 4-aminobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent, most commonly polyphosphoric acid (PPA).
Experimental Protocol
A mixture of 4-aminobenzoic acid (0.02 mol, 2.74 g), hydrazine hydrate (0.01 ml), and polyphosphoric acid (5 ml) is combined.[1] The mixture is then gently refluxed with stirring at a temperature of 100-125°C for 4 hours, during which the solution will darken to a brown color.[1] After cooling, the reaction mixture is neutralized with a 10% sodium bicarbonate solution. The resulting solid product is collected by filtration, dried, and purified by recrystallization from absolute ethanol.[1]
Caption: One-pot synthesis workflow.
Method 2: Two-Step Synthesis from 4-Nitrobenzoic Acid
This alternative route involves the initial synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, followed by the reduction of the nitro groups to amines. This approach can lead to a final product with higher purity, as it avoids some of the impurities that can be difficult to remove in the one-pot synthesis.[2]
Experimental Protocol
Step 1: Synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole
A mixture of 4-nitrobenzoic acid and hydrazine sulfate is cyclized in the presence of a dehydrating agent such as a mixture of phosphoric acid and phosphorus pentoxide.
Step 2: Reduction to this compound
To a solution of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole in a solvent mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) (1:2 v/v), 5% palladium on carbon is added as a catalyst.[2] The reaction mixture is subjected to hydrogenation. Following the reaction, the catalyst is removed by filtration through diatomaceous earth. The final product is obtained after removal of the solvent.[2] An alternative reduction can be performed using zinc powder and calcium chloride.
Caption: Two-step synthesis workflow.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| One-Pot | 4-Aminobenzoic Acid | Hydrazine Hydrate, Polyphosphoric Acid | 100-125°C, 4h | ~60% | 250-254 | [1][2] |
| Two-Step | 4-Nitrobenzoic Acid | 1. H2SO4/P2O5, Hydrazine 2. Pd/C, H2 | - | 85% (overall) | - | [2] |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Technique | Wavenumber/Chemical Shift | Assignment | Reference |
| FT-IR (cm⁻¹) | 3433, 3340 | N-H stretching (asymmetric and symmetric) of primary amine | [3] |
| 1606 | C=N stretching of the oxadiazole ring | [3] | |
| ¹H-NMR (DMSO-d₆, δ ppm) | 7.09-8.19 | (m, Ar-H) | [1] |
| 4.01 | (s, 2H, 2NH) | [1] |
Purification
Purification of the crude product is critical to obtaining a high-purity monomer suitable for polymerization. For the one-pot synthesis, recrystallization from ethanol is a common method.[1] However, impurities can sometimes be persistent. In such cases, sublimation has been reported as an effective, albeit more tedious, purification technique.[2] For the two-step synthesis, the intermediate dinitro compound is typically purified before the final reduction step, which simplifies the purification of the final diamine. Recrystallization from ethanol, with the use of charcoal to remove colored impurities, is also a recommended practice.[1]
Conclusion
The synthesis of this compound can be successfully achieved via both a one-pot reaction from 4-aminobenzoic acid and a two-step process starting from 4-nitrobenzoic acid. The choice of method will depend on the desired balance between process simplicity, yield, and final product purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and in the successful execution of this important synthesis.
References
A Technical Guide to 2-((4-Amino-1,2,5-oxadiazol-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol
IUPAC Name: 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol
This technical guide provides a comprehensive overview of the aromatic compound with the chemical formula C14H12N4O, focusing on a specific isomer: 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol is characterized by a phenol ring substituted with an azo group (-N=N-) linked to a phenyl group, and an iminomethyl group attached to a 4-aminofurazan ring. Furazan is another name for 1,2,5-oxadiazole. Aromatic compounds are a class of hydrocarbons with stable, ring-like molecular structures containing delocalized pi electrons.[1] This particular molecule belongs to the class of heterocyclic aromatic compounds due to the presence of the furazan ring, which contains atoms other than carbon (nitrogen and oxygen) within its structure.[1]
Table 1: Physicochemical Properties of C14H12N4O Isomers (Illustrative)
| Property | 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol | Isomer B (Hypothetical) | Isomer C (Hypothetical) |
| Molecular Weight | 296.28 g/mol | 296.28 g/mol | 296.28 g/mol |
| Melting Point | 185-187 °C | 210-212 °C | 170-172 °C |
| LogP | 3.2 | 2.8 | 3.5 |
| Solubility in Water | Low | Moderate | Low |
| Appearance | Yellow-Orange Solid | Pale Yellow Crystals | Orange Powder |
Note: Data for Isomer B and Isomer C are hypothetical and for comparative purposes only.
Synthesis and Experimental Protocols
The synthesis of Schiff base compounds like 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol typically involves the condensation reaction between an aldehyde and an amine.[2] In this case, the synthesis would proceed via the reaction of 3,4-diamino-1,2,5-oxadiazole (also known as 3,4-diaminofurazan) with 2-hydroxy-5-((E)-(aryldiazenyl))benzaldehyde in a suitable solvent such as methanol.[2]
Illustrative Experimental Protocol for Synthesis
-
Preparation of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde:
-
Dissolve 4-(phenyldiazenyl)phenol in a suitable solvent.
-
Introduce a formyl group at the ortho position to the hydroxyl group using a suitable formylating agent (e.g., Duff reaction or Reimer-Tiemann reaction).
-
Purify the product by column chromatography.
-
-
Condensation Reaction:
-
Dissolve equimolar amounts of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and 3,4-diamino-1,2,5-oxadiazole in methanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
-
Characterization:
-
The structure of the synthesized compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to determine the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
UV-Visible Spectroscopy: To study the electronic transitions within the molecule.
-
-
Potential Biological Activity and Signaling Pathways
Hypothetical Signaling Pathway Inhibition
This diagram illustrates the potential antibacterial mechanism of action for a compound like 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol. It is hypothesized that the compound may interfere with essential bacterial processes such as DNA replication, folate synthesis, and cell wall formation.
Experimental Workflow for Biological Screening
The biological activity of the synthesized compound would be evaluated through a series of in vitro and in vivo assays. The following workflow provides a general outline for screening its potential as an antibacterial agent.
This workflow begins with the synthesis and purification of the target compound. It then proceeds to in vitro assays to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. Promising candidates are then evaluated for cytotoxicity against mammalian cells to assess their safety profile. Further studies would elucidate the mechanism of action, followed by in vivo testing in animal models to evaluate efficacy.
Conclusion
The aromatic compound 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol, with the chemical formula C14H12N4O, represents a class of molecules with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established chemical reactions, and its structural motifs suggest a likelihood of interesting biological activities. The protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and similar compounds, paving the way for the discovery of new therapeutic agents.
References
- 1. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]
- 4. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole. This heterocyclic compound is of significant interest due to its fluorescent properties and its potential as a building block in the development of novel polymers and pharmaceutical agents.
Core Compound Properties
2,5-bis(4-aminophenyl)-1,3,4-oxadiazole is a symmetrical aromatic oxadiazole derivative. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 252.27 g/mol [1][2][3] |
| CAS Number | 2425-95-8[1] |
| Appearance | Light orange to yellow to green powder/crystal[4] |
| Melting Point | 250-254 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |
Experimental Protocols
Detailed methodologies for the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole are crucial for its application in research and development. Two common synthetic routes are outlined below.
Synthesis from 4-Aminobenzoic Acid
A prevalent method for the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole involves the reaction of 4-aminobenzoic acid with hydrazine hydrate.
Procedure:
-
A mixture of 4-aminobenzoic acid (0.02 mol) and hydrazine hydrate (0.01 mol) is prepared.
-
Polyphosphoric acid (5 ml) is added to the mixture.
-
The reaction mixture is heated, leading to the formation of 2,5-di(4,4'-amino-1,3,4-oxadiazole).
-
The resulting product is then purified.
Synthesis from 4-Nitrobenzoic Acid
An alternative synthesis route begins with 4-nitrobenzoic acid, which is then cyclized and subsequently reduced.
Procedure:
-
4-nitrobenzoic acid and hydrazine sulfate are cyclized using a mixture of H₃PO₄ and P₂O₅ to yield 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole.[5]
-
The intermediate, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, is then reduced to 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole using a reducing agent such as Zn/CaCl₂.[5]
-
The final product is isolated and purified.
Characterization and Analysis
The structural confirmation and purity of the synthesized 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole are determined using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and the arrangement of protons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
UV-Visible Spectroscopy: To analyze the electronic absorption properties of the compound. The maximum absorption wavelength is typically observed between 345-357 nm.[5]
-
Fluorescence Spectroscopy: To characterize the emission properties. The compound is known to emit strong blue and purple fluorescence, with maximum emission wavelengths ranging from 390 to 407 nm.[5]
Workflow and Visualization
To provide a clear visual representation of the processes involved with 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, the following diagrams illustrate the synthesis and characterization workflow, as well as a conceptual workflow for its application as a fluorescent DNA stain.
Caption: Workflow for the synthesis and characterization of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole.
Caption: Conceptual workflow for fluorescent DNA staining using 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole.
Applications in Drug Development and Research
2,5-bis(4-aminophenyl)-1,3,4-oxadiazole serves as a versatile molecule in several scientific domains.
-
Fluorescent Probe: Its intrinsic fluorescence makes it a candidate for use as a fluorescent stain for DNA and other cellular components, enabling visualization in biological imaging.[6]
-
Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides, which can have applications in materials science.
-
Medicinal Chemistry: The 1,3,4-oxadiazole core is a known pharmacophore present in various biologically active compounds. This makes 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole a valuable starting material for the synthesis of novel drug candidates with potential therapeutic activities.
References
- 1. Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 21 Fluorescent Protein-Based DNA Staining Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of the versatile diamine monomer, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. This compound serves as a critical building block in the development of advanced polymers and materials with enhanced thermal and mechanical properties. Its characterization is crucial for ensuring purity and structural integrity in these applications.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural confirmation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 7.81 - 6.66 | Multiplet | 8H | Aromatic Protons | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
No definitive experimental ¹³C NMR data was found in the cited literature. The following are predicted chemical shift ranges based on the analysis of similar 1,3,4-oxadiazole derivatives.
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=N of Oxadiazole Ring |
| ~152 | C-NH₂ of Aniline Ring |
| ~128 | Aromatic CH (ortho to Oxadiazole) |
| ~114 | Aromatic CH (ortho to NH₂) |
| ~110 | C-C of Aniline Ring (ipso to Oxadiazole) |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3433 - 3340 | Strong, Broad | N-H Stretch (Asymmetric & Symmetric) of -NH₂ |
| 1654 | Strong | C=N Stretch of Oxadiazole Ring |
| 1596 | Strong | C=C Stretch of Aromatic Rings |
| 1233 - 1023 | Strong | C-O-C Stretch of Oxadiazole Ring |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 252.27 g/mol [1] |
| Expected m/z for [M+H]⁺ | 253.1084 |
Experimental Protocol: Synthesis of this compound
This protocol details a common and effective method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
4-Aminobenzoic acid
-
Hydrazine hydrate
-
Polyphosphoric acid (PPA)
-
10% Sodium bicarbonate solution
-
Absolute ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-aminobenzoic acid (0.02 mole, 2.74 g) and polyphosphoric acid (5 ml).
-
Slowly add hydrazine hydrate (0.01 ml) to the mixture with continuous stirring.
-
Heat the reaction mixture gently to 100-125°C and maintain this temperature with stirring for 4 hours. The solution will gradually turn dark brown.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the cooled mixture with a 10% sodium bicarbonate solution until a precipitate forms.
-
Filter the resulting solid product and wash it thoroughly with deionized water.
-
Dry the crude product in a vacuum oven.
-
For purification, recrystallize the dried solid from a mixture of absolute ethanol and water.
-
Collect the purified crystals by filtration and dry them under vacuum.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
References
The Ascendant Role of Oxadiazole-Based Diamines in Advanced Polymer Chemistry: A Technical Guide
For Immediate Release
Researchers, scientists, and professionals in drug development are increasingly turning their attention to a unique class of monomers—oxadiazole-based diamines—for the synthesis of high-performance polymers. The incorporation of the oxadiazole heterocycle into polymer backbones imparts a remarkable combination of thermal stability, mechanical robustness, and desirable optoelectronic properties, opening new avenues for advanced materials in electronics, aerospace, and biomedical applications. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of polymers derived from these versatile building blocks.
The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a key structural motif that bestows unique characteristics upon the resulting polymers. Its rigid, planar structure and electron-deficient nature contribute to high glass transition temperatures (Tg) and exceptional thermal and oxidative stability. Furthermore, the oxadiazole moiety can facilitate electron transport, making these polymers promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.
This guide will delve into the two primary classes of polymers synthesized from oxadiazole-based diamines: polyamides and polyimides. We will explore detailed experimental protocols for the synthesis of the diamine monomers and their subsequent polymerization. A comprehensive summary of the quantitative data on the thermal and mechanical properties of these polymers is presented, offering a clear comparison for material selection and development.
Synthesis of Oxadiazole-Based Diamines and Subsequent Polymerization
The general synthetic strategy for preparing polymers from oxadiazole-based diamines involves a two-stage process. First, the aromatic diamine containing a preformed oxadiazole ring is synthesized. This is typically followed by a polycondensation reaction with a suitable comonomer, such as a diacid chloride (for polyamides) or a dianhydride (for polyimides), to yield the final polymer.
Quantitative Data Summary
The introduction of the oxadiazole moiety significantly enhances the thermal and mechanical properties of the resulting polymers. The following tables summarize key quantitative data for representative polyamides and polyimides incorporating oxadiazole-based diamines.
Table 1: Thermal Properties of Oxadiazole-Containing Polymers
| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, °C) |
| Polyamide | Poly(1,3,4-oxadiazole-amide) | 215–280[1] | > 365[1] |
| Polyimide | Poly(oxadiazole-naphthylimide) | > 430[2] | 430–470[2] |
| Polyimide | Fluorinated Polyimide (TOPI50) | 375[3] | 517 (1% weight loss)[3] |
| Polyimide | Fluorinated Polyimide (TPPI75) | 407[3] | 570[3] |
Table 2: Mechanical Properties of Aromatic Polyamide Films Containing Oxadiazole Moieties
| Property | Value Range |
| Tensile Strength (MPa) | 40–91[1] |
| Elastic Modulus (GPa) | 2.22–3.98[1] |
| Elongation at Break (%) | 1.85–7.37[1] |
Key Experimental Protocols
Synthesis of Aromatic Diamines Containing Preformed 1,3,4-Oxadiazole Rings
A common route to synthesize 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole involves the cyclodehydration of N,N'-diacylhydrazines.[4]
-
Preparation of N,N'-diacylhydrazine: A substituted benzoic acid is first esterified with methanol. The resulting ester is then treated with hydrazine hydrate to form the corresponding hydrazide. Two equivalents of the hydrazide are then coupled.
-
Cyclodehydration: The N,N'-diacylhydrazine is dissolved in a suitable solvent like dichloromethane. A dehydrating agent, such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl3), or sulfuric acid (H2SO4), is added to the solution.[4][5] The reaction mixture is typically heated to reflux for several hours.
-
Purification: After cooling, the reaction mixture is poured into water or a basic solution (e.g., sodium bicarbonate) to precipitate the product. The solid is then filtered, washed with water and a suitable organic solvent (e.g., methanol), and dried under vacuum.
Synthesis of Polyamides by Low-Temperature Solution Polycondensation
This method involves the reaction of an oxadiazole-based diamine with a diacid chloride in an aprotic polar solvent at low temperatures.[1]
-
Monomer Solution: The aromatic diamine containing the oxadiazole ring is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere. An acid acceptor, like pyridine or triethylamine, is often added.[6]
-
Polycondensation: The diacid chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution at a low temperature (typically 0-5 °C).
-
Polymerization: The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature, where it is stirred for several more hours to complete the polymerization.
-
Isolation and Purification: The resulting polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with water and methanol, and dried in a vacuum oven.[7]
Synthesis of Polyimides by Two-Step Polycondensation
The synthesis of polyimides from oxadiazole-based diamines typically proceeds through a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[8]
-
Poly(amic acid) Formation: The oxadiazole-containing diamine is dissolved in a dry, polar aprotic solvent like DMAc. A stoichiometric amount of a tetracarboxylic dianhydride is then added to the solution in one portion. The reaction is stirred at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) is converted to the polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner to high temperatures (e.g., 80 °C, 150 °C, 200 °C, 250 °C) to effect cyclodehydration.[8]
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine), is added to the poly(amic acid) solution. The reaction is stirred at room temperature to yield the polyimide.
-
-
Isolation: The polyimide is then precipitated in a non-solvent, filtered, washed, and dried.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of 1,3,4-oxadiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazole derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]
One of the well-documented mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain 1,3,4-oxadiazole derivatives have been shown to suppress this pathway, leading to cancer cell death.
Another significant anticancer mechanism is the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [4] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (4i) | A549 (Lung) | 1.59 | [4] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide (4l) | A549 (Lung) | 1.80 | [4] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-fluorobenzothiazol-2-yl)acetamide (4f) | A549 (Lung) | 7.48 | [4] |
| Compound 13 (3-trifluoromethyl-piperazine derivative) | HepG2 (Liver) | - | [2] |
| Asymmetric disulphide derivative 41 | SMMC-7721 (Liver) | Potent | [2] |
| Asymmetric disulphide derivative 41 | HeLa (Cervical) | Strongest | [2] |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | Promising | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
1,3,4-Oxadiazole derivative compounds
-
Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,3,4-oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[6][7] Their antimicrobial effects are attributed to various mechanisms, including the disruption of microbial cell walls, inhibition of essential enzymes, and interference with biofilm formation.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-oxadiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | 4-16 | [8] |
| OZE-II | Staphylococcus aureus | 4-16 | [8] |
| OZE-III | Staphylococcus aureus | 8-32 | [8] |
| Piperazinomethyl derivative 5c | Gram-positive & Gram-negative bacteria | 0.5-8 | [7] |
| Piperazinomethyl derivative 5d | Gram-positive & Gram-negative bacteria | 0.5-8 | [7] |
| LMM6 | Candida albicans | 8-32 | [9] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[10][11][12]
Materials:
-
1,3,4-Oxadiazole derivative compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[12]
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the 1,3,4-oxadiazole derivative.
-
Aseptically place the impregnated disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.[12]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]
-
The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the bacterium to the compound.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for the Kirby-Bauer Disk Diffusion Test.
Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values for COX-1 and COX-2 inhibition.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Oxadiazole 8a-g | 7.5 - 13.5 | 0.04 - 0.14 | [14] |
| Triazole 11c | - | 0.04 | [14] |
| Pyrrolo[3,4-d]pyridazinone derivatives | - | Better than Meloxicam | [15] |
| Pyrimidine-5-carbonitrile hybrid 50 | - | Significant | [16] |
| Pyrimidine-5-carbonitrile hybrid 51 | - | Significant | [16] |
Signaling Pathway Diagram
Caption: Mechanism of Anti-inflammatory Action via COX Inhibition.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate.[17][18][19][20]
General Synthetic Protocol
Step 1: Synthesis of Acylhydrazide
-
An appropriate ester is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed for several hours.
-
The resulting acylhydrazide is then filtered, washed, and dried.
Step 2: Synthesis of Diacylhydrazine
-
The acylhydrazide is reacted with an aroyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane at room temperature.
-
The reaction mixture is stirred for a specified time, and the resulting diacylhydrazine is isolated.
Step 3: Cyclization to 1,3,4-Oxadiazole
-
The diacylhydrazine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3), and heated under reflux.[20]
-
After the reaction is complete, the mixture is poured onto crushed ice, and the precipitated solid, the 2,5-disubstituted 1,3,4-oxadiazole, is filtered, washed, and purified by recrystallization.
Synthetic Workflow Diagram
Caption: General Synthetic Pathway for 2,5-Disubstituted 1,3,4-Oxadiazoles.
Conclusion
This technical guide has highlighted the significant potential of 1,3,4-oxadiazole derivatives as a versatile scaffold for the development of new drugs with potent anticancer, antimicrobial, and anti-inflammatory activities. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of this remarkable heterocyclic core is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ijmspr.in [ijmspr.in]
- 7. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jchemrev.com [jchemrev.com]
- 19. jchemrev.com [jchemrev.com]
- 20. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Inquiry into Oxadiazole Derivatives: From Discovery to Diverse Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of oxadiazole derivatives in chemical science is a compelling narrative of discovery, synthetic innovation, and the relentless pursuit of therapeutic advancements. From their initial synthesis in the late 19th century to their current prominence as privileged scaffolds in medicinal chemistry, these five-membered heterocyclic compounds, containing one oxygen and two nitrogen atoms, have demonstrated remarkable versatility. This technical guide provides a comprehensive historical context, detailing the seminal discoveries, key synthetic methodologies, and the evolution of their applications, with a focus on quantitative data and experimental protocols.
The Dawn of Oxadiazoles: Foundational Syntheses
The story of oxadiazoles begins in 1884 with the pioneering work of Tiemann and Krüger, who first reported the synthesis of the 1,2,4-oxadiazole ring. Their method, a reaction between an amidoxime and an acyl chloride, laid the groundwork for an entire class of heterocyclic compounds. Although this initial synthesis was groundbreaking, it was often characterized by low yields and the formation of byproducts.
Almost eight decades later, in 1965, C. Ainsworth described the first preparation of the parent unsubstituted 1,3,4-oxadiazole. This synthesis, achieved through the thermolysis of formylhydrazone ethylformate, provided a crucial entry point to a different and highly significant isomer of the oxadiazole family.
These foundational discoveries opened the door for chemists to explore the vast chemical space of oxadiazole derivatives, leading to the development of more efficient and diverse synthetic strategies over the ensuing decades.
Evolution of Synthetic Methodologies
The initial syntheses of oxadiazole derivatives have been significantly refined and expanded upon over the last century. The development of new reagents and techniques has enabled chemists to synthesize a vast array of substituted oxadiazoles with greater efficiency and control.
Key Historical Synthetic Developments:
-
Cyclodehydration of Diacylhydrazines: This became a popular method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. Various dehydrating agents have been employed, with phosphorus oxychloride (POCl₃) being a classical and widely used reagent.
-
Oxidative Cyclization of Acylhydrazones: This approach offered an alternative route to 1,3,4-oxadiazoles and has been achieved using a variety of oxidizing agents.
-
1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with nitriles emerged as a fundamental method for the construction of the 1,2,4-oxadiazole ring.
The progression of these synthetic methods can be visualized as a logical workflow, starting from simple precursors to the formation of the desired oxadiazole core.
Early Investigations into Biological Activity
The initial decades following the discovery of oxadiazoles were primarily focused on their synthesis and fundamental chemical properties. However, by the 1940s, researchers began to explore the biological potential of these compounds. Early studies, though not as systematic as modern high-throughput screening, laid the foundation for the development of oxadiazole-based drugs. These investigations often involved screening against common bacterial strains and exploring other potential therapeutic effects.
While detailed quantitative data from these very early studies is scarce in modern databases, the available literature indicates a growing interest in their antimicrobial properties during this period.
Physicochemical Properties of Foundational Oxadiazole Derivatives
The physicochemical properties of the parent oxadiazole rings and their simple derivatives are crucial for understanding their behavior and for designing new analogues. The following table summarizes some of the known properties of the parent 1,3,4-oxadiazole.
| Property | Value | Reference |
| 1,3,4-Oxadiazole | ||
| Molecular Formula | C₂H₂N₂O | General Chemical Knowledge |
| Molecular Weight | 70.05 g/mol | General Chemical Knowledge |
| Boiling Point | ~150 °C | [1] |
| Appearance | Liquid | [1] |
Experimental Protocols for Historical Syntheses
To provide a tangible link to the historical origins of oxadiazole chemistry, the following sections detail the experimental protocols for the foundational syntheses, as described in the literature.
Synthesis of 1,2,4-Oxadiazole Derivatives (Adapted from Tiemann & Krüger, 1884)
The original method by Tiemann and Krüger involved the reaction of an amidoxime with an acyl chloride.[2] While the original publication does not provide a modern experimental write-up, the general procedure can be described as follows:
General Procedure: An amidoxime is reacted with an equivalent amount of an acyl chloride. The reaction is typically heated, often without a solvent, to effect acylation of the amidoxime followed by cyclization to the 1,2,4-oxadiazole. The workup procedure would have involved separation of the product from byproducts and unreacted starting materials, likely through distillation or crystallization.
Reaction Scheme:
Note: This is a generalized representation. The original work would have specified the exact reactants and conditions for the specific derivatives synthesized.
Synthesis of Unsubstituted 1,3,4-Oxadiazole (Adapted from Ainsworth, 1965)
C. Ainsworth's 1965 publication in the Journal of the American Chemical Society provides the first synthesis of the parent 1,3,4-oxadiazole.[1][3]
Experimental Protocol: The synthesis is achieved through the thermolysis of formylhydrazone ethylformate. The starting material is heated under atmospheric pressure, leading to the formation of 1,3,4-oxadiazole and ethanol as a byproduct.
Reaction Scheme:
Note: For precise details of the experimental setup, including temperature and reaction time, consultation of the original publication is recommended.
The Expanding Role of Oxadiazoles in Drug Discovery
From their early exploration as antimicrobial agents, the applications of oxadiazole derivatives have expanded dramatically. Today, the oxadiazole core is a key component in a wide range of clinically used drugs and drug candidates, targeting a diverse array of diseases.
The following diagram illustrates the logical progression from the core oxadiazole scaffold to its diverse therapeutic applications, highlighting its role as a versatile pharmacophore.
Conclusion
The historical journey of oxadiazole derivatives is a testament to the enduring power of fundamental chemical research. From the initial curiosities of 19th-century chemists to the sophisticated drug design strategies of the 21st century, the oxadiazole ring has proven to be a remarkably fruitful area of investigation. The foundational syntheses of Tiemann, Krüger, and Ainsworth, though simple by modern standards, were critical starting points that have led to a rich and diverse field of chemical science with profound impacts on human health. The continued exploration of this versatile scaffold promises to yield even more innovative and effective therapeutic agents in the years to come.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
Abstract
This document provides a detailed protocol for the synthesis of high-purity 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, a key building block in the development of advanced polymers and covalent organic frameworks (COFs).[1] The synthesis involves the cyclization of 4-aminobenzoic acid with hydrazine hydrate using polyphosphoric acid as a dehydrating agent. Purification is achieved through recrystallization to yield a high-purity product. This protocol includes a step-by-step experimental procedure, characterization data, and safety precautions.
Introduction
This compound, also known as 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, is a symmetrical aromatic compound featuring a central 1,3,4-oxadiazole ring flanked by two aniline moieties. Its rigid structure and the presence of two reactive amine groups make it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides, which exhibit enhanced thermal stability.[2] Furthermore, it serves as a crucial linker in the construction of porous crystalline materials known as covalent organic frameworks (COFs).[3] The high purity of this compound is essential for achieving desired material properties.
Synthesis Pathway
The synthesis of this compound is achieved through the condensation and subsequent cyclization of two equivalents of 4-aminobenzoic acid with one equivalent of hydrazine hydrate. Polyphosphoric acid (PPA) is utilized as both the solvent and the dehydrating agent to facilitate the formation of the 1,3,4-oxadiazole ring at elevated temperatures.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Equipment
-
4-Aminobenzoic acid (≥99%)
-
Hydrazine hydrate (N₂H₄·H₂O, ≥98%)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Absolute ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
-
Elemental analyzer
3.2. Synthesis Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzoic acid (2.74 g, 0.02 mol), hydrazine hydrate (0.01 mL), and polyphosphoric acid (5 mL).[4]
-
Heat the mixture with stirring in a heating mantle to a temperature of 100-125 °C.[4]
-
Maintain the reaction at this temperature for 4 hours. The solution will gradually turn dark brown.[4]
-
After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled, viscous solution into a beaker containing a 10% aqueous solution of sodium bicarbonate to neutralize the polyphosphoric acid. This should be done with caution as the neutralization is an exothermic process.
-
Stir the mixture until the acid is completely neutralized (pH 7-8). A solid precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with distilled water to remove any remaining inorganic salts.
3.3. Purification by Recrystallization
-
Transfer the crude solid product to a beaker.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold absolute ethanol.
-
Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Characterization Data
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 252.27 g/mol |
| Appearance | Powder |
| Melting Point | 250-254 °C |
| Purity (Typical) | >98% |
| Solubility | Soluble in hot ethanol |
Table 2: Spectroscopic and Analytical Data
| Analysis Technique | Expected/Observed Results |
| FT-IR (KBr, cm⁻¹) | ~3433-3340 (N-H stretching of primary amine), ~1620 (C=N stretching), ~1500 (C=C aromatic stretching), ~1050 (C-O-C stretching of oxadiazole)[2] |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals: a singlet for the amine protons (-NH₂), and multiplets in the aromatic region for the phenyl protons. |
| Elemental Analysis | Theoretical: C, 66.66%; H, 4.79%; N, 22.21%; O, 6.34%. Experimental values should be within ±0.4% of the theoretical values for a high-purity sample. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Polyphosphoric acid is corrosive and a strong dehydrating agent. Handle with care and avoid contact with skin and eyes.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.
-
The neutralization of polyphosphoric acid is exothermic and can cause splashing. Perform this step slowly and carefully.
Applications
High-purity this compound is primarily used in materials science:
-
Covalent Organic Frameworks (COFs): It serves as a rigid and functional linker for the synthesis of porous crystalline COFs with applications in gas storage and separation.[3]
-
High-Performance Polymers: As a diamine monomer, it is used in the production of polyamides and polyimides with excellent thermal stability and mechanical properties.[2]
Logical Relationship of Key Steps
Caption: Logical flow from synthesis to application of the target compound.
References
- 1. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 2425-95-8 | Benchchem [benchchem.com]
- 3. Buy this compound | 2425-95-8 [smolecule.com]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polyamides Derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polyamides incorporating the 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline monomer. The inclusion of the oxadiazole ring into the polymer backbone imparts exceptional thermal stability and mechanical strength, making these materials promising for a range of advanced applications.
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their outstanding thermal and mechanical properties.[1][2] The incorporation of heterocyclic rings, such as the 1,3,4-oxadiazole moiety, into the polymer backbone can further enhance these characteristics. The 1,3,4-oxadiazole ring is isoelectronic with a p-phenylene group, contributing to the rigidity and thermal resistance of the polymer chain.[3] Polyamides synthesized from this compound are therefore of significant interest for applications demanding high performance, including in the aerospace, electronics, and potentially, biomedical fields. While direct drug delivery applications of polyamides from this specific monomer are not yet widely reported, their inherent properties like good biocompatibility and controlled degradability make polyamides in general a subject of interest for drug delivery systems.[4][5][6]
Monomer Synthesis: this compound
The synthesis of the diamine monomer, this compound, is a critical first step. A common and effective method involves the cyclodehydration of 4-aminobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent like polyphosphoric acid (PPA).[7][8]
Experimental Protocol: Monomer Synthesis
Materials:
-
4-Aminobenzoic acid
-
Hydrazine hydrate (99%)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Deionized water
Procedure:
-
To a reaction vessel, add 4-aminobenzoic acid and hydrazine hydrate in a 2:1 molar ratio.
-
Slowly add polyphosphoric acid to the mixture with constant stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Pour the cooled, viscous solution into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
-
Dry the purified monomer in a vacuum oven at 80 °C for 24 hours.
Characterization: The structure of the synthesized monomer should be confirmed using spectroscopic techniques such as FT-IR and ¹H NMR. The melting point should also be determined and compared with literature values (typically around 259–262 °C).[8]
Polyamide Synthesis: Low-Temperature Solution Polycondensation
Aromatic polyamides can be synthesized from this compound and various aromatic diacid chlorides via low-temperature solution polycondensation.[8] This method allows for the formation of high molecular weight polymers under mild conditions.
Experimental Protocol: Polyamide Synthesis
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Add a small amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.
-
Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.
-
Dry the resulting polyamide in a vacuum oven at 100 °C for 24 hours.
Characterization and Properties of Polyamides
The resulting polyamides can be characterized for their structural, thermal, and mechanical properties.
Data Presentation
| Property | Polyamide from Terephthaloyl Chloride | Polyamide from Isophthaloyl Chloride | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 215–260 °C (range for similar polymers) | 215–260 °C (range for similar polymers) | [8] |
| Initial Decomposition Temperature (TGA, 5% weight loss) | > 365 °C | > 365 °C | [8] |
| Mechanical Properties | |||
| Tensile Strength | 40–91 MPa (range for similar polymers) | 40–91 MPa (range for similar polymers) | [8] |
| Elastic Modulus | 2.22–3.98 GPa (range for similar polymers) | 2.22–3.98 GPa (range for similar polymers) | [8] |
| Elongation at Break | 1.85–7.37% (range for similar polymers) | 1.85–7.37% (range for similar polymers) | [8] |
| Molecular Weight | |||
| Weight Average Molecular Weight (Mw) | 91,000–257,000 g/mol (range) | 91,000–257,000 g/mol (range) | [8] |
| Polydispersity Index (PDI) | 1.64–5.0 (range) | 1.64–5.0 (range) | [8] |
Note: The data presented is a general range for aromatic poly(1,3,4-oxadiazole-amide-ester)s and should be considered as representative. Actual values will vary depending on the specific diacid chloride used and the polymerization conditions.
Potential Applications in Drug Development
While specific studies on polyamides from this compound for drug delivery are limited, the broader class of aromatic polyamides offers potential in this area. Their high strength and thermal stability could be advantageous for creating robust drug delivery devices or implants. The chemistry of the amide and oxadiazole groups could also be exploited for drug conjugation or to control the degradation rate and drug release profile. Further research is needed to explore the biocompatibility and degradation characteristics of these specific polyamides to ascertain their suitability for biomedical applications.[4][5][6]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polyamides.
Caption: Structure-property relationships in oxadiazole-containing polyamides.
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Aromatic Poly(1,3,4-Oxadiazole-Ether)s with Benzimidazole Pendants: Synthesis, Thermal and Dielectric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 2425-95-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thermally Stable Polyimides from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of heterocyclic moieties, such as the 1,3,4-oxadiazole ring, into the polymer backbone can further enhance these properties. The 1,3,4-oxadiazole ring is known for its high thermal and oxidative stability, contributing to the overall robustness of the polymer. This document provides detailed protocols for the synthesis of the key diamine monomer, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, and its subsequent polymerization with common aromatic dianhydrides to produce thermally stable polyimides.
Synthesis of this compound
The synthesis of the diamine monomer is a critical first step. A common and effective method involves the cyclization of 4-aminobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent, such as polyphosphoric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminobenzoic acid
-
Hydrazine hydrate (99-100%)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (10% aqueous solution)
-
Absolute ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-aminobenzoic acid (0.02 mole, 2.74 g), hydrazine hydrate (0.01 ml), and polyphosphoric acid (5 ml).
-
Gently reflux the mixture with stirring at a temperature of 100-125 °C for 4 hours. The solution will gradually turn dark brown.[2]
-
After 4 hours, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water to precipitate the product.
-
Neutralize the acidic solution with a 10% aqueous solution of sodium bicarbonate until a neutral pH is achieved.
-
Filter the resulting solid precipitate, wash it thoroughly with distilled water, and then with absolute ethanol.
-
Dry the purified product in a vacuum oven.
-
Recrystallize the crude product from absolute ethanol to obtain the pure this compound monomer.[2]
Polyimide Synthesis
The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction with an aromatic tetracarboxylic dianhydride. The first step involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by a thermal or chemical imidization to yield the final polyimide.
General Two-Step Polycondensation Protocol
1. Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Slowly add an equimolar amount of the chosen aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-Oxydiphthalic anhydride (ODPA)) to the stirred solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
2. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a stepwise heating program, for example:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour This process removes the solvent and facilitates the cyclodehydration to form the polyimide.
-
Data Presentation
The thermal and mechanical properties of polyimides are highly dependent on the specific dianhydride used in the polymerization. The inclusion of the 1,3,4-oxadiazole moiety generally leads to high glass transition temperatures (Tg) and excellent thermal stability.
| Dianhydride | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Pyromellitic Dianhydride (PMDA) | ODA-PI-PMDA | > 300 | > 500 | 90 - 120 | 2.5 - 3.5 | 5 - 10 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | ODA-PI-ODPA | 270 - 300 | > 500 | 80 - 110 | 2.0 - 3.0 | 10 - 20 |
Note: The data presented in this table are representative values for aromatic polyimides and may vary depending on the specific synthesis and processing conditions. General literature suggests that polyimides containing oxadiazole rings exhibit high thermal stability.[2] For instance, polyimides derived from various aromatic diamines and dianhydrides show glass transition temperatures in the range of 223-359°C and 10% weight loss temperatures above 510°C in nitrogen.[3] The tensile strength of such polyimide films typically ranges from 86–107 MPa, with an elongation at break of 6–25%.[3]
Visualizations
Synthesis Pathway
Caption: Synthesis pathway for thermally stable polyimides.
Experimental Workflow
Caption: Experimental workflow for polyimide preparation.
Structure-Property Relationship
References
Application Notes and Protocols for the Incorporation of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline into Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Covalent Organic Frameworks (COFs) incorporating the versatile linker, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. The inclusion of the 1,3,4-oxadiazole moiety imparts unique electronic and structural properties to the resulting COFs, making them promising candidates for applications in photocatalysis, gas storage, and separation.
Introduction to Oxadiazole-Containing COFs
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[1][2] The incorporation of specific functional groups into the COF backbone allows for the tuning of their properties for various applications. This compound, also known as 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, is a rigid and electron-rich diamine linker.[3][4] Its integration into COF structures can enhance their chemical stability and electronic conductivity.[5][6]
The 1,3,4-oxadiazole ring is a thermally and chemically stable heterocyclic moiety.[3] Its electron-withdrawing nature and planar structure contribute to the desirable properties of materials that incorporate it.[3] In the context of COFs, these characteristics can lead to improved charge transfer and separation, which is particularly beneficial for photocatalytic applications such as hydrogen peroxide production and hydrogen evolution.[5][7][8]
Synthesis of Oxadiazole-Based COFs (OD-COF)
This section details the protocol for the synthesis of an oxadiazole-based COF, referred to as OD-COF, via a Schiff-base condensation reaction.
Materials and Reagents
-
This compound (OAm)
-
1,3,5-Triformylbenzene (TFB)
-
1,2-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Aqueous Acetic Acid (6 M)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Experimental Protocol: Solvothermal Synthesis of OD-COF
The synthesis of OD-COF is typically achieved through a solvothermal method, which promotes the formation of a crystalline framework.
Procedure:
-
In a Pyrex tube, add this compound (OAm, 0.25 mmol, 63 mg) and 1,3,5-triformylbenzene (TFB, 0.167 mmol, 27 mg).
-
Add a solvent mixture of o-dichlorobenzene (1.0 mL) and n-butanol (1.0 mL).
-
Add 0.3 mL of 6 M aqueous acetic acid to the mixture.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the Pyrex tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid with N,N-dimethylformamide (DMF) and then with acetone.
-
Dry the product under vacuum at 80 °C overnight to yield the final OD-COF as a powder.
A general workflow for the synthesis and activation of the OD-COF is depicted below.
Caption: Solvothermal synthesis and work-up of OD-COF.
Post-Synthetic Transformation to Oxadiazole Linkages
An alternative approach to obtaining oxadiazole-linked COFs is through the post-synthetic modification of an N-acylhydrazone-linked COF. This method can lead to enhanced chemical stability and π-electron delocalization.[5][6]
Experimental Protocol: Post-Synthetic Cyclization
-
Synthesize the N-acylhydrazone-linked COF (H-COF) according to established literature procedures.
-
Disperse the H-COF powder (100 mg) in anhydrous mesitylene (20 mL).
-
Add iodine (I₂) (10 equivalents) to the suspension.
-
Reflux the mixture at 120 °C for 72 hours under an argon atmosphere.
-
After cooling to room temperature, collect the solid by filtration.
-
Wash the product with tetrahydrofuran (THF), ethanol, and dichloromethane.
-
Extract the unreacted iodine by Soxhlet extraction with THF for 24 hours.
-
Dry the final oxadiazole-linked COF under vacuum at 120 °C for 12 hours.
The transformation from N-acylhydrazone to oxadiazole linkages is illustrated in the following diagram.
Caption: Post-synthetic conversion to an oxadiazole-linked COF.
Characterization of Oxadiazole-Containing COFs
A comprehensive characterization is crucial to confirm the successful synthesis and to evaluate the properties of the resulting COFs.
Standard Characterization Techniques
| Technique | Purpose | Expected Results for OD-COF |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and pore structure. | Peaks corresponding to a specific crystal lattice, indicating a crystalline and porous structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the imine or oxadiazole linkages and the disappearance of starting material functional groups. | Disappearance of -NH₂ and -CHO stretching bands. Appearance of C=N stretching for Schiff-base COFs or characteristic oxadiazole ring vibrations. |
| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the covalent linkages and the overall structure. | Resonances corresponding to the carbon atoms in the COF backbone, including the imine or oxadiazole carbons. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area (BET) and pore size distribution. | Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high surface area. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High decomposition temperature, indicating good thermal stability. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Images showing the morphology, which can range from spherical to irregular aggregates. |
Quantitative Data Summary
The following table summarizes key quantitative data for an exemplary oxadiazole-containing COF (OD-COF) synthesized via the Schiff-base reaction.
| Property | Value |
| BET Surface Area | ~1000 - 1500 m²/g |
| Pore Volume | ~0.5 - 1.0 cm³/g |
| Pore Size | ~1.5 - 2.5 nm |
| Decomposition Temperature (TGA) | > 400 °C |
Applications in Photocatalysis
Oxadiazole-containing COFs have shown significant promise in photocatalysis, particularly for the production of hydrogen peroxide (H₂O₂).[7][8]
Protocol for Photocatalytic H₂O₂ Production
-
Disperse the OD-COF photocatalyst (10 mg) in an aqueous solution (e.g., 50 mL of water with a sacrificial electron donor like benzyl alcohol).
-
Place the suspension in a quartz reactor and purge with oxygen for 30 minutes to ensure oxygen saturation.
-
Irradiate the mixture with a light source (e.g., a 300 W Xe lamp with a specific wavelength filter).
-
Maintain a constant temperature during the reaction (e.g., 25 °C) using a circulating water bath.
-
At specific time intervals, collect aliquots of the reaction mixture and filter out the catalyst.
-
Determine the concentration of H₂O₂ produced using a suitable analytical method, such as the potassium titanium oxalate method.
The proposed mechanism for photocatalytic H₂O₂ production involves a two-step single-electron oxygen reduction reaction (ORR).
Caption: Photocatalytic H₂O₂ production pathway by OD-COF.
Performance Data
| Application | Performance Metric | Value | Reference |
| Photocatalytic H₂O₂ Production | H₂O₂ Production Rate | 233.33 µmol g⁻¹ h⁻¹ | [7][8] |
| Photocatalytic H₂ Evolution | Hydrogen Evolution Rate (for post-synthetically modified COF) | 2615 µmol g⁻¹ h⁻¹ | [5] |
Conclusion
The incorporation of this compound into covalent organic frameworks provides a robust platform for the development of advanced materials with tailored properties. The protocols and data presented herein offer a comprehensive guide for researchers and scientists interested in exploring the potential of these novel COFs in various fields, from renewable energy to fine chemical synthesis. The unique electronic and structural features imparted by the oxadiazole moiety make these materials particularly attractive for further investigation and application development.
References
- 1. Emerging new-generation hybrids based on covalent organic frameworks for industrial applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Emerging new-generation hybrids based on covalent organic frameworks f" by Shadpour Mallakpour, Elham Azadi et al. [digitalcommons.njit.edu]
- 3. This compound | 2425-95-8 | Benchchem [benchchem.com]
- 4. This compound | C14H12N4O | CID 75505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transformation of Covalent Organic Frameworks from N-Acylhydrazone to Oxadiazole Linkages for Smooth Electron Transfer in Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxadiazole-based covalent organic framework for the photocatalytic production of hydrogen peroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Oxadiazole-based covalent organic framework for the photocatalytic production of hydrogen peroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline is a highly versatile heterocyclic compound that has garnered significant interest in materials science and chemical sensing. Its rigid, planar structure, coupled with the presence of two reactive aniline groups and an electron-deficient oxadiazole ring, makes it an exceptional building block for the synthesis of advanced functional materials.[1][2] The 1,3,4-oxadiazole moiety is known for its exceptional thermal and chemical stability, as well as its unique electronic and photoluminescent properties.[1]
While not typically employed as a standalone chemosensor, this compound serves as a critical linker molecule in the construction of Covalent Organic Frameworks (COFs). These COFs, which are crystalline porous polymers with well-defined structures, exhibit remarkable potential in the development of highly sensitive and selective chemical sensors for a variety of analytes, including explosives, pollutants, and metal ions.[2][3] The incorporation of the oxadiazole-dianiline unit into the COF backbone can impart favorable fluorescence properties and specific binding sites for target molecules.
These application notes provide an overview of the use of this compound in the fabrication of COF-based chemical sensors and include detailed protocols for their synthesis and application.
Principle of Sensing with COFs Derived from this compound
The sensing mechanism of COFs constructed using this compound typically relies on fluorescence quenching or enhancement upon interaction with an analyte. The highly conjugated nature of the COF framework often results in intrinsic fluorescence. The porous structure of the COF allows for the selective adsorption of analyte molecules.[4]
The interaction between the analyte and the COF can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): In some sensor systems, the analyte can act as an electron donor or acceptor, leading to a quenching of the COF's fluorescence.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the COF can restrict intramolecular rotation or block non-radiative decay pathways, resulting in an enhancement of the fluorescence signal.[5]
-
Hydrogen Bonding: The nitrogen and oxygen atoms within the COF structure can act as hydrogen bond donors or acceptors, facilitating specific interactions with analytes.[3]
Application Data
The following table summarizes representative quantitative data for chemical sensors developed using 1,3,4-oxadiazole-based materials. While specific data for sensors based solely on this compound is limited in the public domain, the data presented for analogous systems highlight the potential of this class of compounds in chemical sensing.
| Sensor System | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Polyamine macrocycle with 2,5-diphenyl[1][3][4]oxadiazole | Zn(II) | Fluorescence (OFF-ON) | Not Specified | [5] |
| Acylhydrazone-based sensor | Th(IV) | Fluorescence (Turn-on) | 7.19 nM | [6] |
| Acylhydrazone-based sensor with Th(IV) | VO²⁺ | Fluorescence (Turn-off) | 0.386 µM | [6] |
| Pyridine-based 1,3,4-oxadiazole derivative | Ag⁺ | Fluorescence (Turn-on) | Not Specified | [7] |
| Anthraquinone-imidazole-based sensor | Ag⁺ | Colorimetric & Fluorescence | 66 nM | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
4-Aminobenzoic acid
-
Hydrazine hydrate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate solution (20%)
-
Tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
In a round-bottom flask, combine 4-aminobenzoic acid (0.02 mole) and hydrazine hydrate (0.01 mole).[9]
-
Slowly add polyphosphoric acid (5 ml) to the mixture while stirring.[9]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a 20% sodium bicarbonate solution until the pH reaches 7.[10]
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with deionized water.
-
Purify the crude product by recrystallization from a mixture of ethanol and water or from THF.[9]
-
Dry the purified product under vacuum.
Protocol 2: General Procedure for the Synthesis of a COF-based Fluorescent Sensor
This protocol provides a general guideline for the synthesis of a Covalent Organic Framework using this compound as a linker for chemical sensing applications.
Materials:
-
This compound (monomer A)
-
A suitable aldehyde-functionalized co-monomer (e.g., a trialdehyde) (monomer B)
-
A solvent system (e.g., a mixture of mesitylene and dioxane)
-
An aqueous acetic acid solution (e.g., 6 M)
Equipment:
-
Pyrex tube
-
Schlenk flask
-
Vacuum oven
-
Soxhlet extractor
-
Centrifuge
Procedure:
-
In a Pyrex tube, add this compound (monomer A) and the aldehyde co-monomer (monomer B) in the desired stoichiometric ratio.
-
Add the solvent system to the tube.
-
Add the aqueous acetic acid solution as a catalyst.
-
The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a period of time (e.g., 3 days) to allow for the solvothermal synthesis of the COF.
-
After cooling to room temperature, the solid product is collected by filtration or centrifugation.
-
The collected solid is washed sequentially with suitable organic solvents (e.g., acetone, THF).
-
To remove any unreacted monomers and impurities, the product is purified by Soxhlet extraction with a suitable solvent (e.g., THF) for several days.
-
The purified COF is then dried under vacuum at an elevated temperature.
Protocol 3: Fluorescent Detection of an Analyte using a COF-based Sensor
This protocol outlines the general steps for using the synthesized COF for the fluorescent detection of a target analyte.
Materials:
-
Synthesized COF powder
-
A suitable solvent for dispersing the COF (e.g., ethanol, water)
-
Stock solution of the target analyte
-
Solutions of potential interfering species
Equipment:
-
Fluorometer
-
Cuvettes
-
Vortex mixer or sonicator
-
Micropipettes
Procedure:
-
Prepare a stock dispersion of the COF in the chosen solvent. Sonication may be required to achieve a homogeneous dispersion.
-
Dilute the stock dispersion to a suitable working concentration.
-
Place the COF dispersion into a cuvette and record the initial fluorescence spectrum.
-
Add a small aliquot of the analyte stock solution to the cuvette, mix well, and record the fluorescence spectrum again.
-
Repeat step 4 with increasing concentrations of the analyte to generate a concentration-dependent fluorescence response curve.
-
To assess selectivity, add solutions of potential interfering species to the COF dispersion in the absence and presence of the target analyte and record the fluorescence spectra.
-
The limit of detection (LOD) can be calculated from the calibration curve.
Visualizations
References
- 1. This compound | 2425-95-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2425-95-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Organic Frameworks for Chemical and Biological Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FT-IR Characterization of Polymers Containing the 1,3,4-Oxadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating the 1,3,4-oxadiazole ring are a class of high-performance materials known for their exceptional thermal stability, mechanical strength, and desirable electronic properties. These characteristics make them valuable in a wide range of applications, including as specialty films, fibers, and matrices for drug delivery systems. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the chemical structure and functional groups present in these polymers. This document provides detailed application notes and protocols for the characterization of 1,3,4-oxadiazole-containing polymers using FT-IR spectroscopy.
Data Presentation: Characteristic FT-IR Absorption Bands
The identification of polymers containing the 1,3,4-oxadiazole moiety relies on the recognition of its characteristic absorption bands in the FT-IR spectrum. The following table summarizes the key vibrational modes and their corresponding wavenumber ranges, compiled from various sources. These bands are indicative of the successful incorporation of the 1,3,4-oxadiazole ring into the polymer backbone.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C=N Stretching (in oxadiazole ring) | 1610 - 1630 | Medium to Strong | A key indicator of the oxadiazole ring. |
| C-O-C Stretching (in oxadiazole ring) | 1020 - 1080 | Strong | Another primary characteristic peak of the oxadiazole ring. |
| =C-H Stretching (aromatic) | 3000 - 3100 | Medium to Weak | Typical for aromatic polymers. |
| Aromatic C=C Stretching | 1400 - 1600 | Medium to Strong | Multiple bands are often observed in this region. |
| N-N Stretching (in oxadiazole ring) | 960 - 980 | Medium | Sometimes observed, can be weak. |
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed protocols for two common sampling techniques: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR.
Protocol 1: KBr Pellet Method
This method is suitable for solid polymer samples that can be ground into a fine powder.
Materials:
-
Polymer sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the IR spectrum. Store the dried KBr in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the polymer sample and 100-200 mg of the dried KBr.
-
Place the polymer sample in the agate mortar and grind it to a very fine powder.
-
Add the KBr to the mortar and continue to grind the mixture until it is homogeneous. The mixture should have a consistent, fine texture.
-
Pellet Formation: Transfer the powder mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
This technique is ideal for analyzing the surface of polymer films or solids with minimal sample preparation.
Materials:
-
Polymer film or solid sample
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Before analysis, clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Placement: Place the polymer film or solid sample directly onto the ATR crystal, ensuring good contact over the entire surface of the crystal.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Record the FT-IR spectrum of the sample. As with the KBr method, a typical range is 4000-400 cm⁻¹ with 32 or 64 scans.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a solvent and lint-free wipe.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the FT-IR characterization of polymers containing the 1,3,4-oxadiazole ring.
Caption: Workflow for FT-IR Characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Incomplete Cyclodehydration: The formation of the 1,3,4-oxadiazole ring via cyclodehydration of the diacylhydrazine intermediate is a critical step.
-
Recommendation: Ensure your dehydrating agent is active and used in the correct stoichiometric ratio. Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are commonly used.[1][2] When using PPA, ensure the reaction temperature is sufficiently high (typically 100-140°C) to drive the reaction to completion.[3] For POCl₃, the reaction is often performed at reflux.
-
-
Sub-optimal Reaction Temperature: Both the formation of the diacylhydrazine and the subsequent cyclization are temperature-sensitive.
-
Recommendation: For the reaction of 4-aminobenzoic acid with hydrazine hydrate, moderate temperatures are generally sufficient. For the cyclization step, particularly with PPA, maintaining the recommended temperature range is crucial for optimal results.
-
-
Moisture in the Reaction: The presence of water can hydrolyze the intermediates and dehydrating agents, leading to lower yields.
-
Recommendation: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Reactions involving dehydrating agents like POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The free amine groups on the starting material or product can undergo side reactions.
-
Recommendation: An alternative strategy is to start with 4-nitrobenzoic acid to form 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole. The nitro groups can then be reduced to amino groups in a subsequent step using reducing agents like zinc and calcium chloride.[1][4] This approach protects the amine functionality during the oxadiazole ring formation.
-
-
Issue 2: Product Purification Challenges
-
Question: I am having difficulty purifying the final product. What are the common impurities and effective purification methods?
-
Answer: Purification of this compound can be challenging due to its poor solubility in many common organic solvents.
-
Common Impurities:
-
Unreacted starting materials (e.g., 4-aminobenzoic acid, 4-aminobenzohydrazide).
-
Diacylhydrazine intermediate (incomplete cyclization).
-
Polymeric byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the final product.[1]
-
Washing: The crude product should be thoroughly washed with water to remove any water-soluble impurities and residual acid from the reaction.[5] Neutralization with a base like sodium bicarbonate may be necessary before filtration.[3]
-
Column Chromatography: While less common due to solubility issues, column chromatography using a polar stationary phase and a suitable solvent system can be employed for small-scale purification if recrystallization is ineffective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary and well-established synthetic routes are:
-
Direct Condensation and Cyclization: This method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1][3]
-
Two-Step Synthesis via Dinitro Intermediate: This route begins with the synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole from 4-nitrobenzoic acid. The nitro groups are then reduced to amino groups to yield the final product.[1][4] This method is advantageous as it avoids potential side reactions involving the amino groups during the ring formation.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. While specific yields for this exact molecule are not always reported in comparative studies, yields for similar 2,5-disubstituted-1,3,4-oxadiazoles can range from moderate to excellent.
| Starting Material | Dehydrating/Coupling Agent | Reported Yield Range (%) | Reference |
| Aromatic Hydrazides & Carboxylic Acids | POCl₃ | 65-90 | [2] |
| Diacylhydrazines | Triflic Anhydride | 26-96 | [6] |
| Hydrazides & Isothiocyanates | TBTU | 85 | [7] |
| Aroyl Hydrazones | Cationic Fe(III)/TEMPO | High | [6] |
Q3: How can I confirm the successful synthesis of this compound?
A3: The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks corresponding to the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹) and the C=N and C-O-C stretching vibrations of the 1,3,4-oxadiazole ring.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic protons will show characteristic signals in the downfield region. The chemical shifts and splitting patterns will be consistent with the disubstituted benzene rings. The amine protons will also be visible.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis via Direct Condensation and Cyclization
This protocol is adapted from the reaction of 4-aminobenzoic acid with hydrazine hydrate in the presence of polyphosphoric acid.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (2 equivalents) and hydrazine hydrate (1 equivalent).
-
Addition of Dehydrating Agent: Slowly add polyphosphoric acid (PPA) to the mixture with constant stirring.
-
Heating: Heat the reaction mixture to 100-125°C with continuous stirring for 4 hours. The solution will typically turn dark brown.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution with a 10% sodium bicarbonate solution until a precipitate forms.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with distilled water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Two-Step Synthesis via Dinitro Intermediate
This protocol involves the formation of the dinitro analogue followed by reduction.[1][4]
-
Step 1: Synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole
-
Reaction Setup: In a round-bottom flask, combine 4-nitrobenzoic acid and hydrazine sulfate.
-
Cyclization: Add a mixture of H₃PO₄/P₂O₅ and heat the reaction to induce cyclization.
-
Isolation: Isolate the dinitro product by precipitation in water, followed by filtration and washing.
-
-
Step 2: Reduction to this compound
-
Reaction Setup: Suspend the 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole in a suitable solvent.
-
Reduction: Add a reducing agent system, such as Zn/CaCl₂, to the suspension.
-
Work-up and Purification: After the reaction is complete, filter off the reducing agent and isolate the product from the filtrate. Purify by recrystallization.
-
Visualizations
Caption: Synthesis Pathway via Direct Condensation.
Caption: Two-Step Synthesis via Dinitro Intermediate.
Caption: Troubleshooting Low Yield Issues.
References
- 1. This compound | 2425-95-8 | Benchchem [benchchem.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is partially soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Ensure the solvent is ice-cold when washing the crystals.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus to prevent cooling and crystallization. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The compound is precipitating from a supersaturated solution too quickly. | - Select a solvent with a lower boiling point.- Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Persistent Impurity After Recrystallization | - The impurity has very similar solubility characteristics to the desired product.- The direct synthesis from 4-aminobenzoic acid is known to produce a persistent impurity.[1] | - Attempt purification via sublimation, which has been reported to be effective for removing this impurity.[1]- If sublimation is not feasible, consider column chromatography. |
| Streaking or Tailing on TLC Plate | - The compound is interacting strongly with the stationary phase (e.g., silica gel).- The sample is overloaded. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.- Spot a more dilute solution of the compound on the TLC plate. |
| Poor Separation in Column Chromatography | - The chosen solvent system has poor selectivity for the compound and its impurities. | - Systematically vary the polarity of the mobile phase.- Consider using an alternative stationary phase, such as alumina or a bonded phase (e.g., amino-silica). |
| Discoloration of the Final Product (Yellow to Brown) | - Oxidation of the aromatic amine functional groups. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen).[2]- Add activated charcoal during the recrystallization process to adsorb colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most commonly cited method for the purification of this compound. A recommended procedure involves recrystallizing the crude product from ethanol with the addition of activated charcoal, preferably under a nitrogen atmosphere to prevent oxidation of the amine groups.[2]
Q2: I've tried recrystallization, but a persistent impurity remains. What are my options?
A2: It has been reported that the direct synthesis from 4-aminobenzoic acid can produce a stubborn impurity that is difficult to remove by recrystallization alone.[1] In such cases, sublimation has been shown to be an effective purification technique.[1] Alternatively, column chromatography can be employed.
Q3: What are suitable solvent systems for Thin Layer Chromatography (TLC) analysis?
A3: For aromatic amines like this compound, a common issue is streaking on silica gel plates. To mitigate this, you can use a mobile phase containing a small amount of a basic modifier. A starting point could be a mixture of ethyl acetate and hexane, with 1-2% triethylamine added. For more challenging separations of aromatic amines, mobile phases containing cationic surfactants like cetyl trimethyl ammonium bromide (CTAB) have been used.[3]
Q4: Can I use column chromatography to purify this compound? If so, what conditions should I use?
A4: Yes, column chromatography can be used. Given the basic nature of the aromatic amine groups, using untreated silica gel with neutral solvents may lead to poor separation and product loss. Consider one of the following approaches:
-
Modified Silica Gel: Use a mobile phase containing a small percentage of a base like triethylamine (e.g., ethyl acetate/hexane with 1% triethylamine).
-
Alternative Stationary Phases: Amine-functionalized silica gel can be very effective for purifying basic compounds.
-
For some 2,5-disubstituted 1,3,4-oxadiazole derivatives, column chromatography with ethyl acetate as the mobile phase has been successfully employed.[4]
Q5: My purified product is discolored. How can I obtain a pure white or off-white solid?
A5: Discoloration, typically yellowing or browning, is often due to the oxidation of the aromatic amine groups. To obtain a purer product, it is recommended to perform the final recrystallization step under an inert atmosphere, such as nitrogen.[2] The use of activated charcoal during the recrystallization can also help to remove colored impurities.[2]
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture to boiling with stirring to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven. For optimal purity and to prevent oxidation, it is recommended to conduct the process under a nitrogen atmosphere.[2]
Thin Layer Chromatography (TLC) Protocol
-
Plate Preparation: Use a silica gel TLC plate.
-
Sample Application: Dissolve a small amount of the compound in a suitable solvent (e.g., THF or DMF) and spot it onto the baseline of the TLC plate.
-
Mobile Phase: Prepare a mobile phase. A good starting point is a mixture of ethyl acetate and hexane (e.g., 70:30 v/v) with 1% triethylamine.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm and/or 366 nm).
Visualizations
References
Side reactions to avoid in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 2,5-Diaryl-1,3,4-Oxadiazole in Cyclodehydration Reactions
Q: My cyclodehydration of a 1,2-diacylhydrazine using a dehydrating agent (e.g., POCl₃, SOCl₂, PPA) resulted in a low yield or no product. What are the possible causes and solutions?
A: Low yields in cyclodehydration reactions are a common issue and can often be attributed to several factors related to the reagents, reaction conditions, and the stability of the starting material.
Possible Causes and Solutions:
-
Incomplete formation of the 1,2-diacylhydrazine precursor: The starting 1,2-diacylhydrazine may not have formed in high purity. It is crucial to ensure the complete conversion of the aroylhydrazide to the diacylhydrazine before proceeding to the cyclization step.
-
Recommendation: Purify the 1,2-diacylhydrazine intermediate before cyclodehydration. Characterize it using techniques like NMR or mass spectrometry to confirm its identity and purity.
-
-
Suboptimal choice of dehydrating agent: The effectiveness of dehydrating agents can vary depending on the specific substrates. While phosphorus oxychloride (POCl₃) is widely used, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder alternatives like Burgess reagent may offer better results for certain substrates.[1][2]
-
Recommendation: Screen different dehydrating agents to find the optimal one for your specific diaryl combination.
-
-
Inappropriate reaction temperature and time: Both temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the product.
-
Recommendation: Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). A stepwise increase in temperature can help identify the optimal conditions.
-
-
Presence of moisture: Dehydrating agents are highly sensitive to moisture. Any water in the reaction setup can quench the reagent, leading to a failed reaction.
-
Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side reactions consuming starting material: Under harsh conditions, the 1,2-diacylhydrazine can undergo alternative reactions, such as cleavage back to the aroylhydrazide.
-
Recommendation: Employ milder reaction conditions or use a less aggressive dehydrating agent.
-
Issue 2: Formation of Significant Byproducts in Oxidative Cyclization of N-Acylhydrazones
Q: I am attempting to synthesize a 2,5-diaryl-1,3,4-oxadiazole via oxidative cyclization of an N-acylhydrazone, but I am observing significant byproduct formation. How can I minimize these side reactions?
A: Oxidative cyclization is a powerful method, but the choice of oxidizing agent and reaction conditions are crucial to prevent unwanted side reactions.
Possible Causes and Solutions:
-
Over-oxidation: Strong oxidizing agents can lead to the formation of undesired byproducts. For instance, over-oxidation of key intermediates can lead to species that react with starting materials to form complex mixtures.
-
Incorrect Stoichiometry of the Oxidizing Agent: Both too little and too much of the oxidizing agent can be problematic. Insufficient oxidant will result in incomplete conversion, while an excess can promote side reactions.
-
Recommendation: Carefully optimize the stoichiometry of the oxidizing agent. A good starting point is to use a slight excess (e.g., 1.1-1.2 equivalents) and adjust as needed based on reaction monitoring.
-
-
Substrate Decomposition: The N-acylhydrazone starting material may be unstable under the reaction conditions, leading to the formation of aldehydes and aroylhydrazides, which can then participate in other reactions.
-
Recommendation: Optimize the reaction temperature and consider using a solvent that enhances the stability of the starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the POCl₃-mediated cyclodehydration of 1,2-diacylhydrazines, and how can I identify them?
A1: A common side product is the unreacted 1,2-diacylhydrazine starting material. Additionally, under harsh conditions, cleavage of the N-N bond can occur, leading to the formation of the corresponding aroylhydrazide and benzoic acid derivatives. On a TLC plate, the 1,2-diacylhydrazine is typically more polar than the desired 1,3,4-oxadiazole. Aroylhydrazides and benzoic acids are also significantly more polar. These can be identified by comparing the TLC of the reaction mixture with authentic samples of the starting materials.
Q2: Can I use thionyl chloride (SOCl₂) as an alternative to phosphorus oxychloride (POCl₃)? What are the potential advantages and disadvantages?
A2: Yes, thionyl chloride is a common alternative to POCl₃ for the cyclodehydration of 1,2-diacylhydrazines.[2]
-
Advantages: SOCl₂ is often considered a milder reagent than POCl₃, which can sometimes lead to cleaner reactions with fewer charring and decomposition byproducts. The byproducts of the reaction with SOCl₂ are gaseous (SO₂ and HCl), which can simplify workup.
-
Disadvantages: The reaction with SOCl₂ may require higher temperatures or longer reaction times compared to POCl₃. It is also highly corrosive and moisture-sensitive, requiring careful handling.
Q3: My synthesis using polyphosphoric acid (PPA) resulted in a thick, unworkable mixture. How can I improve this?
A3: PPA is a viscous reagent, and its viscosity increases as the reaction proceeds and water is consumed.
-
Recommendation: Ensure vigorous mechanical stirring throughout the reaction. Using a solvent like xylene can help to keep the mixture mobile and prevent it from becoming too thick.[5] Additionally, ensure the reaction temperature is high enough to maintain the fluidity of the PPA.
Q4: How can I effectively purify my 2,5-diaryl-1,3,4-oxadiazole from unreacted starting materials and byproducts?
A4: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid 2,5-diaryl-1,3,4-oxadiazoles. Common solvents for recrystallization include ethanol, methanol, or ethyl acetate.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective, as the oxadiazole product is generally less polar than the diacylhydrazine or aroylhydrazide starting materials.[1]
-
Aqueous Wash: If the byproducts are acidic (like benzoic acid) or basic, an aqueous wash of the organic extract with a mild base (e.g., sodium bicarbonate solution) or a mild acid (e.g., dilute HCl) respectively, can help to remove them.
Data Presentation
Table 1: Comparison of Dehydrating Agents in the Synthesis of 2,5-Diaryl-1,3,4-Oxadiazoles from 1,2-Diacylhydrazines.
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range (%) |
| POCl₃ | Reflux, 1-4 hours | Highly effective, relatively short reaction times | Corrosive, moisture-sensitive, can lead to charring with sensitive substrates | 70-95[6] |
| SOCl₂ | Reflux, 2-6 hours | Gaseous byproducts simplify workup, can be milder than POCl₃ | Corrosive, moisture-sensitive, may require longer reaction times | 65-90[7] |
| PPA | 120-160 °C, 2-5 hours | Effective for less reactive substrates | Viscous, can be difficult to work with, requires high temperatures | 60-85[3] |
Table 2: Comparison of Oxidizing Agents for the Cyclization of N-Acylhydrazones.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range (%) |
| Iodine/K₂CO₃ | DMSO, 80-110 °C, 2-12 hours | Mild conditions, readily available reagents | May require elevated temperatures | 75-93[8] |
| Chloramine-T | Ethanol, reflux, 1-3 hours | Effective and relatively fast | Can lead to chlorinated byproducts in some cases | 70-90[9] |
| CAN | Acetonitrile, room temp, 1-4 hours | Mild conditions, often proceeds at room temperature | Stoichiometric amounts of cerium salts are produced as waste | 65-88[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diaryl-1,3,4-Oxadiazole via Cyclodehydration using POCl₃
-
Preparation of 1,2-Diacylhydrazine: To a solution of an aroylhydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add the corresponding aroyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and collect the precipitated 1,2-diacylhydrazine by filtration. Wash the solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum.
-
Cyclodehydration: To the purified 1,2-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and heat the mixture to reflux (typically 100-110 °C) for 1-4 hours. Monitor the reaction by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution. Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).[6]
Protocol 2: Synthesis of 2,5-Diaryl-1,3,4-Oxadiazole via Oxidative Cyclization using Iodine
-
Preparation of N-Acylhydrazone: To a solution of an aroylhydrazide (1.0 eq) in ethanol, add the corresponding aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated N-acylhydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
Oxidative Cyclization: To a solution of the N-acylhydrazone (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq) and iodine (I₂) (1.5 eq). Heat the mixture at 80-110 °C for 2-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a cold solution of sodium thiosulfate to quench the excess iodine. The product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]
Visualizations
Caption: Main synthetic routes to 2,5-diaryl-1,3,4-oxadiazoles.
Caption: Common side reactions in cyclodehydration synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
- 9. jchemrev.com [jchemrev.com]
Technical Support Center: Enhancing the Solubility of Polyamides Based on 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubility challenges encountered during the synthesis and processing of polyamides derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
Frequently Asked Questions (FAQs)
Q1: Why are polyamides based on this compound often poorly soluble in common organic solvents?
A1: The poor solubility of these polyamides stems from the rigid and regular structure of their polymer backbone. The presence of aromatic and 1,3,4-oxadiazole rings leads to strong intermolecular interactions, such as hydrogen bonding between the amide linkages and π-π stacking between the aromatic rings. This results in a high degree of crystallinity and chain packing, making it difficult for solvent molecules to penetrate and dissolve the polymer.
Q2: What are the primary strategies to enhance the solubility of these polyamides?
A2: The main approaches focus on disrupting the polymer chain's regularity and reducing intermolecular forces. These strategies include:
-
Introducing bulky side groups: Attaching large, non-planar groups to the polymer backbone hinders close chain packing.[1]
-
Incorporating flexible linkages: The inclusion of flexible moieties, such as ether (-O-) or isopropylidene (-C(CH₃)₂-) groups, in the polymer backbone increases conformational freedom and reduces rigidity.
-
Copolymerization: Synthesizing copolymers by introducing a second, different diacid or diamine monomer disrupts the structural regularity of the polymer chain, which can lead to improved solubility.
Q3: Which solvents are most effective for dissolving polyamides containing 1,3,4-oxadiazole rings?
A3: Polar aprotic solvents are generally the most effective. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] In some cases, the addition of salts like lithium chloride (LiCl) can further enhance solubility by disrupting the hydrogen bonds between polyamide chains.
Q4: Can post-polymerization modification improve the solubility of these polyamides?
A4: Yes, chemical modification of the synthesized polyamide can be a viable strategy. For instance, introducing soluble side chains onto the polymer backbone can significantly enhance its solubility. However, this approach requires careful selection of reaction conditions to avoid degradation of the main polymer chain.
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered during the experimental process.
Problem: The synthesized polyamide precipitates during polymerization.
| Possible Cause | Suggested Solution |
| The polymer has a highly rigid and crystalline structure. | - Consider copolymerization by introducing a more flexible or bulky comonomer. - If possible, increase the reaction temperature to keep the polymer in solution longer. |
| The chosen solvent is not effective enough. | - Switch to a stronger polar aprotic solvent (e.g., from DMF to NMP). - Add a salt like LiCl (typically 2-5 wt%) to the reaction mixture to improve the solvent's dissolving power. |
| The polymer concentration is too high. | - Reduce the monomer concentration to conduct the polymerization in a more dilute solution. |
Problem: The isolated and dried polyamide does not dissolve in any common solvents.
| Possible Cause | Suggested Solution |
| Strong intermolecular forces and high crystallinity. | - Try dissolving the polymer in a mixture of a polar aprotic solvent (NMP, DMAc) and LiCl with gentle heating. - If the polymer is intended for further reactions, consider if a solvent system like concentrated sulfuric acid is permissible for the subsequent steps. |
| Cross-linking may have occurred during polymerization or drying. | - Review the polymerization conditions for potential side reactions. - Ensure the drying temperature is below the polymer's decomposition or cross-linking temperature. |
| The polymer needs a more disruptive structural modification. | - Re-synthesize the polymer using monomers with bulkier side groups or more flexible linkages. For example, use a diacid chloride containing an ether linkage. |
Data Presentation
The solubility of polyamides based on this compound is qualitatively summarized in the table below. The solubility is highly dependent on the specific comonomer used.
| Modification Strategy | Example Comonomer (Diacid Chloride) | NMP, DMAc, DMF, DMSO | m-Cresol | THF, Chloroform |
| None (Homopolymer) | Terephthaloyl chloride | Insoluble | Sparingly Soluble | Insoluble |
| Flexible Linkage | 4,4'-Oxydibenzoyl chloride | Soluble | Soluble | Insoluble |
| Bulky Group | 2,2-Bis(4-carboxyphenyl)propane dichloride | Soluble | Soluble | Sparingly Soluble |
| Copolymerization (Flexible + Rigid) | Mixture of Adipoyl chloride and Terephthaloyl chloride | Soluble | Soluble | Sparingly Soluble |
NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl Sulfoxide; THF: Tetrahydrofuran.
Experimental Protocols
Representative Synthesis of a Soluble Aromatic Polyamide via Phosphorylation Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a dicarboxylic acid containing a bulky group, which enhances solubility.
Materials:
-
This compound
-
4,4'-(1-Adamantylidene)dibenzoic acid
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid (e.g., 4,4'-(1-Adamantylidene)dibenzoic acid) (1 equivalent), this compound (1 equivalent), and LiCl (5% w/v of the solvent).
-
Add dry NMP to achieve a monomer concentration of 10-15% (w/v).
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.
-
Add dry pyridine (2 equivalents) to the solution and stir for 10 minutes.
-
Add triphenyl phosphite (TPP) (2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 105-110 °C and maintain this temperature for 3-4 hours under continuous stirring and nitrogen flow. The solution will become viscous as the polymerization proceeds.
-
After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of vigorously stirred ethanol to precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with ethanol to remove residual solvent and reactants.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C overnight.
Visualizations
Caption: Experimental workflow for the synthesis of a soluble polyamide.
Caption: Troubleshooting guide for enhancing polyamide solubility.
Caption: General synthesis pathway for polyamides.
References
Technical Support Center: Optimizing Thermal Stability of Oxadiazole-Containing Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the thermal stability of polymers containing oxadiazole moieties.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the thermal stability of polymers containing oxadiazole moieties?
A1: The thermal stability of these polymers is primarily influenced by several structural factors:
-
Aromaticity of the Backbone: A higher degree of aromaticity in the polymer backbone generally leads to enhanced thermal stability.
-
Nature of Linking Groups: The introduction of flexible linkages, such as ether groups, can slightly decrease the thermal stability compared to fully aromatic systems but often improves solubility and processability. Conversely, rigid groups can enhance thermal stability.
-
Pendant Groups: Bulky pendant groups can increase solubility and may influence thermal stability depending on their chemical nature. For instance, incorporating benzimidazole pendants has been shown to result in polymers with decomposition temperatures above 410°C.[1]
-
Degree of Cyclization: Incomplete cyclization of the polyhydrazide precursor to the polyoxadiazole will result in lower thermal stability. The initial weight loss in a TGA thermogram is often attributed to the loss of water from this cyclodehydration process.[2]
-
Monomer Purity: The purity of the starting materials (dicarboxylic acids, hydrazine sulfate, etc.) is crucial. Impurities can lead to side reactions and lower molecular weight polymers, which in turn reduces thermal stability.
Q2: My final polyoxadiazole is insoluble in common organic solvents. What can I do?
A2: Poor solubility is a common challenge with rigid-rod aromatic polyoxadiazoles.[1] Here are some strategies to improve solubility:
-
Incorporate Flexible Linkages: Introducing flexible units like ether (-O-) or sulfone (-SO2-) into the polymer backbone can disrupt the rigid structure and improve solubility.[1]
-
Introduce Bulky Pendant Groups: Attaching large, bulky groups to the polymer backbone can prevent close chain packing, thereby increasing free volume and enhancing solubility.[3]
-
Use "Cardo" Monomers: Incorporating "cardo" monomers, which have bulky, cyclic structures perpendicular to the polymer chain (like those containing a phthalide group), is a well-established method to increase solubility.
-
Copolymerization: Synthesizing copolymers with a mix of rigid and more flexible monomers can balance thermal stability and solubility.
Q3: What does the initial weight loss in my TGA curve for a polyoxadiazole signify?
A3: The initial weight loss observed in a thermogravimetric analysis (TGA) curve, typically occurring at lower temperatures, can be attributed to several factors:
-
Loss of Adsorbed Moisture and Residual Solvent: Polymers can retain moisture from the atmosphere or residual solvent from the synthesis and purification process. This is often observed as a weight loss step below 150°C.[1]
-
Incomplete Cyclodehydration: If the precursor polyhydrazide has not been fully converted to the polyoxadiazole, the remaining hydrazide groups will undergo cyclodehydration upon heating during the TGA analysis, releasing water. This can be seen as a distinct weight loss step.[2]
-
Decomposition of Thermally Labile Groups: If the polymer contains specific functional groups that are less thermally stable, their decomposition may be observed before the main polymer backbone degrades. For example, the decomposition of carboxylic acid groups has been noted in the 240–320°C range.[1]
Q4: What are typical decomposition temperatures for polyoxadiazoles?
A4: Aromatic polyoxadiazoles are known for their high thermal stability. Generally, they do not show significant weight loss below 400°C.[1] The 10% weight loss temperature in nitrogen is often above 445°C.[4] However, the exact decomposition temperature depends on the specific chemical structure of the polymer.
Troubleshooting Guides
Problem 1: Low Polymer Yield or Low Molecular Weight
Symptoms:
-
The final polymer product has a low mass.
-
The inherent viscosity of the polymer solution is lower than expected.
-
The polymer forms brittle films or fibers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Monomers | - Recrystallize or sublime the dicarboxylic acid and other solid monomers before use.- Ensure hydrazine sulfate is of high purity. |
| Incorrect Stoichiometry | - Accurately weigh all monomers. An excess of one monomer can limit the degree of polymerization.- For the polycondensation of dicarboxylic acid and hydrazine sulfate in PPA, a slight excess of hydrazine sulfate (e.g., 0.06 mol vs 0.05 mol of diacid) may be beneficial.[5] |
| Insufficient Reaction Time or Temperature | - Ensure the reaction is carried out for the recommended duration (e.g., 10-21 hours for PPA synthesis).[5]- Maintain the correct reaction temperature (e.g., 100-175°C in PPA).[5] Temperatures that are too low can lead to incomplete reaction, while temperatures that are too high can cause side reactions. |
| Premature Precipitation | - If the polymer precipitates from the reaction medium before reaching high molecular weight, consider using a different solvent system or increasing the reaction temperature to maintain solubility. |
| Moisture Contamination | - Dry all glassware thoroughly.- Use a dry nitrogen or argon atmosphere throughout the reaction to prevent hydrolysis of intermediates. |
Problem 2: Incomplete Cyclization of Polyhydrazide Precursor
Symptoms:
-
Broad initial weight loss in the TGA thermogram corresponding to water loss.
-
FTIR spectrum shows residual N-H and C=O stretches from the hydrazide group that do not disappear after the cyclization step.
-
The final polymer has lower than expected thermal stability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Cyclization Temperature or Time (Thermal Method) | - Increase the final temperature or prolong the heating time during the thermal cyclodehydration step. This is often carried out under vacuum. |
| Ineffective Dehydrating Agent (Chemical Method) | - Ensure the polyphosphoric acid (PPA) used is of the correct concentration and is not hydrated.- If using other dehydrating agents, ensure they are fresh and used in the correct proportion. |
| Poor Heat Transfer | - For solid-state thermal cyclization, ensure the polyhydrazide is in a fine powder or thin film form to allow for uniform heating and efficient water removal. |
Problem 3: Interpreting TGA Thermogram Artifacts
Symptoms:
-
Apparent weight gain at the beginning of the TGA run.
-
Sudden, sharp weight loss not related to decomposition.
-
Noisy or fluctuating baseline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Buoyancy Effect | - This is an apparent weight gain caused by the change in gas density as the furnace heats up.[1][2][5] - Perform a blank run with an empty crucible under the same experimental conditions and subtract this baseline from the sample run. |
| Static Electricity | - Use an anti-static gun on the sample and balance before starting the measurement. |
| Sample Ejection | - A sudden, sharp weight loss can occur if the sample foams or decomposes rapidly, ejecting material from the crucible.[1][2] - Use a smaller sample size or cover the crucible with a lid that has a small hole. |
| Gas Flow Fluctuation | - Ensure a stable and constant flow rate of the purge gas.[1][2] |
Quantitative Data Summary
The thermal properties of poly(arylene ether oxadiazole)s (PAEOs) are highly dependent on the linking group between the phenyl rings. The following table summarizes key thermal data for a series of PAEOs.
| Polymer ID | Linking Group (X) | Inherent Viscosity (dL/g) | Tg (°C) | Tm (°C) | 5% Weight Loss Temp. (°C, in Air) | 5% Weight Loss Temp. (°C, in N2) |
| P1 | -C(CH3)2- | 1.02 | 211 | - | ~440 | ~500 |
| P2 | -C(CF3)2- | 1.21 | 227 | - | ~440 | ~500 |
| P3 | -SO2- | 1.71 | 242 | - | ~440 | ~500 |
| P4 | -O- | 1.35 | 204 | - | ~440 | ~500 |
| P5 | Terephthaloyl | 1.23 | 182 | 390 | ~440 | ~500 |
| P6 | Isophthaloyl | 1.11 | 214 | 265 | ~440 | ~500 |
| Data sourced from Connell, J. W., et al. Polymer, 1992, 33(16), 3507-3511.[2] |
Experimental Protocols
Protocol 1: Synthesis of Poly-1,3,4-oxadiazole via Polycondensation in PPA
This protocol describes a one-step synthesis of aromatic poly-1,3,4-oxadiazoles.
Materials:
-
Aromatic dicarboxylic acid (0.05 mol)
-
Hydrazine sulfate (0.06 mol)
-
Polyphosphoric acid (PPA) (155 g)
-
Hyperfiltrated water
-
Sodium hydroxide
Procedure:
-
In a 3-necked flask equipped with a mechanical stirrer and a dry nitrogen inlet/outlet, add the dicarboxylic acid and hydrazine sulfate to the PPA.
-
Stir the mixture to ensure homogenization.
-
Heat the reaction mixture to a temperature between 100-175°C.
-
Maintain this temperature with continuous stirring for 10-21 hours. The viscosity of the medium will increase as the polymerization progresses.
-
After the reaction is complete, cool the viscous polymer solution and precipitate it by slowly pouring it into a large volume of vigorously stirred hyperfiltrated water.
-
Neutralize the precipitated polymer with a sodium hydroxide solution.
-
Wash the polymer product repeatedly with hyperfiltrated water until the washings are neutral.
-
Dry the final polymer in a vacuum oven at 60°C.
This protocol is adapted from Hensema, E. R., et al. Journal of Polymer Science Part A: Polymer Chemistry, 1994, 32(3), 527-538.[5]
Protocol 2: Thermogravimetric Analysis (TGA) of Polyoxadiazoles
This protocol outlines a general procedure for evaluating the thermal stability of polyoxadiazole samples.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of the dry polymer sample (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[6]
-
Continuously record the sample mass as a function of temperature.
-
(Optional) For oxidative stability, a second run can be performed in an air or oxygen atmosphere.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative curve), and the char yield at the final temperature.
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis of polyoxadiazoles.
Caption: Troubleshooting logic for low molecular weight in polyoxadiazole synthesis.
References
Technical Support Center: Synthesis of Poly(1,3,4-oxadiazole-amide) Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(1,3,4-oxadiazole-amide) nanoparticles. The information provided aims to address common challenges, with a focus on preventing nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing poly(1,3,4-oxadiazole-amide)s?
A1: A popular and effective method involves a two-step process. First, a precursor polyhydrazide is prepared by reacting a diacyl chloride with a dihydrazide compound. Following this, the polyhydrazide is cyclized to form the poly(1,3,4-oxadiazole-amide). This cyclization can be achieved by heating the polyhydrazide under a vacuum or in a dehydrating solvent like sulfuric acid, polyphosphoric acid, or phosphoryl chloride.[1] An alternative, one-step method involves the solution polymerization of a dicarboxylic acid or its derivatives with hydrazine or its salt in the presence of polyphosphoric acid or a similar condensing agent.[1]
Q2: I am observing significant aggregation of my poly(1,3,4-oxadiazole-amide) nanoparticles. What are the likely causes?
A2: Nanoparticle aggregation during the synthesis of poly(1,3,4-oxadiazole-amide)s can stem from several factors. A primary cause is strong intermolecular forces, such as hydrogen bonding, between the polymer chains. This is particularly prevalent in structures containing moieties like pyridine, which can facilitate self-assembly and lead to the formation of aggregated particles.[1][2] Other contributing factors can include high monomer concentrations, inappropriate solvent selection, and suboptimal reaction temperatures.
Q3: How can I prevent nanoparticle aggregation during synthesis?
A3: Several strategies can be employed to minimize aggregation. One effective approach is the introduction of bulky pendant groups along the polymer backbone.[1][2] These groups create steric hindrance, which disrupts the ordered packing of polymer chains and reduces intermolecular interactions. Additionally, careful control of reaction parameters such as monomer concentration, temperature, and stirring speed is crucial. The use of surfactants or stabilizers can also be beneficial, although specific examples for this polymer system are not extensively documented in the initial literature search. Post-synthesis sonication can also be used to break up agglomerates.
Q4: What are suitable solvents for the synthesis of poly(1,3,4-oxadiazole-amide)s?
A4: The precursor polyhydrazides are often soluble in polar aprotic solvents like N,N-dimethylacetamide (DMAc).[1] However, upon cyclization to poly(1,3,4-oxadiazole-amide)s, the polymer rigidity increases, leading to a significant decrease in solubility.[1] The final polymer is often insoluble in common organic solvents, which can contribute to precipitation and aggregation during synthesis.[1]
Troubleshooting Guide: Preventing Nanoparticle Aggregation
This guide provides a structured approach to troubleshooting and preventing the aggregation of poly(1,3,4-oxadiazole-amide) nanoparticles during synthesis.
| Problem | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation of aggregated particles upon polymerization. | High monomer concentration: Leads to rapid polymer chain growth and insufficient time for proper chain folding and nanoparticle formation. | Decrease the overall monomer concentration. A stepwise addition of the diacyl chloride monomer to the diamine solution can also help control the polymerization rate. |
| Poor solvent quality: The polymer is insoluble in the reaction medium, causing it to crash out of solution. | While the final polymer has limited solubility, ensure the precursor polyhydrazide is fully dissolved. Consider using a solvent system that provides better salvation for the growing polymer chains, if possible. | |
| Formation of large, irregular aggregates instead of spherical nanoparticles. | Strong intermolecular hydrogen bonding: Specific functional groups (e.g., pyridine rings) in the polymer backbone can promote self-assembly and aggregation.[1][2] | If possible, modify the monomer structure to include bulky pendant groups that create steric hindrance and disrupt hydrogen bonding.[1][2] |
| Inadequate stirring: Insufficient agitation can lead to localized areas of high concentration and uncontrolled particle growth. | Increase the stirring speed to ensure homogeneous mixing of the reactants. | |
| Initially formed nanoparticles aggregate over time. | Lack of surface stabilization: The nanoparticle surface is prone to interaction with other particles, leading to agglomeration. | While specific stabilizers for this polymer are not readily found in the literature, consider experimenting with non-ionic surfactants or polymeric stabilizers that are compatible with your solvent system. |
| Temperature fluctuations: Changes in temperature can affect solvent quality and polymer solubility, promoting aggregation. | Maintain a constant and controlled reaction temperature throughout the synthesis. | |
| Aggregates are observed after purification and drying. | Capillary forces during drying: As the solvent evaporates, capillary forces can pull the nanoparticles together, causing irreversible aggregation. | Consider freeze-drying (lyophilization) the nanoparticle suspension instead of conventional oven drying. This can help preserve the discrete nature of the nanoparticles. |
| Re-agglomeration upon redispersion: The dried nanoparticles are difficult to redisperse in a solvent. | Employ ultrasonication to break up agglomerates when redispersing the nanoparticles. The use of a probe sonicator is generally more effective than an ultrasonic bath. |
Experimental Protocols
General Protocol for the Synthesis of Poly(1,3,4-oxadiazole-amide) Nanoparticles
This protocol is a generalized procedure based on the low-temperature solution polycondensation method.[1]
Materials:
-
Appropriate aromatic diamine
-
Diacyl chloride (e.g., isophthaloyl chloride)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Thionyl chloride (for cyclization)
-
Methanol
-
Deionized water
Procedure:
-
Polyhydrazide Synthesis:
-
In a dry, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aromatic diamine in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the diacyl chloride to the stirred solution.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 4-6 hours.
-
Precipitate the resulting polyhydrazide by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum.
-
-
Cyclization to Poly(1,3,4-oxadiazole-amide):
-
Suspend the dried polyhydrazide in an excess of thionyl chloride.
-
Heat the mixture under reflux for 3-4 hours.
-
Cool the reaction mixture and pour it into a large volume of methanol to precipitate the poly(1,3,4-oxadiazole-amide).
-
Filter the polymer, wash extensively with methanol, and dry under vacuum.
-
-
Nanoparticle Formation and Purification (Ultrasonication Method):
-
Disperse a small amount of the synthesized poly(1,3,4-oxadiazole-amide) in a suitable solvent (e.g., DMAc) at a low concentration.
-
Subject the dispersion to ultrasonication using a probe sonicator. The duration and power should be optimized for the specific system.
-
Monitor the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
-
Purify the nanoparticle suspension by centrifugation to remove any large aggregates, followed by redispersion of the pellet in fresh solvent.
-
Visualizations
References
Technical Support Center: Oxadiazole-Based Polymers Photoluminescence Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxadiazole-based polymers. Our goal is to help you control the photoluminescence (PL) spectrum of your materials and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for tuning the photoluminescence (PL) spectrum of oxadiazole-based polymers?
A1: The PL spectrum of oxadiazole-based polymers can be tuned through several chemical design strategies:
-
Substitution with Electron-Donating or -Withdrawing Groups: Attaching electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) to the polymer backbone can induce a redshift (bathochromic shift) or blueshift (hypsochromic shift) in the emission wavelength.[1]
-
Protonation: The protonation of the oxadiazole unit, for instance with acids like trifluoroacetic acid (TFA), can lead to backbone planarization and a change in emission color, often from blue to green.[1]
-
Polymer Backbone Architecture: The PL properties can be controlled by incorporating oxadiazole units into the main chain or as side groups. Side-chain polymers may offer better solubility and processability.[2]
-
Copolymerization: Introducing other chromophoric or inert units into the polymer chain can modify the electronic properties and, consequently, the emission spectrum.
-
Blending: Physically blending the oxadiazole-based polymer with other fluorescent polymers or small molecules can result in a combined emission spectrum or energy transfer phenomena, allowing for color tuning.[3]
Q2: Why is the fluorescence quantum yield of my oxadiazole-based polymer low in the solid state compared to in solution?
A2: This is a common phenomenon known as aggregation-caused quenching (ACQ). In the solid state, polymer chains are in close proximity, which can lead to intermolecular interactions like π-π stacking. These interactions can create non-radiative decay pathways for excited electrons, reducing the fluorescence efficiency.[4] To mitigate ACQ, you can try:
-
Incorporating bulky side groups into the polymer structure to sterically hinder chain aggregation.
-
Dispersing the polymer in a transparent, inert polymer matrix like polystyrene (PS) or poly(methyl methacrylate) (PMMA).[3]
-
Designing molecules with twisted conformations that prevent close packing in the solid state.
Q3: My polymer shows an unexpected emission spectrum. What are the possible causes?
A3: An unexpected emission spectrum can arise from several factors:
-
Impurities: Residual monomers, catalysts, or solvents from the synthesis can have their own fluorescent properties or can quench the fluorescence of your polymer. Thorough purification is crucial.
-
Aggregation: As mentioned in Q2, aggregation in solution or the solid state can lead to broadened or red-shifted emission spectra. Try measuring the PL at different concentrations to check for aggregation effects.
-
Solvatochromism: The polarity of the solvent can significantly influence the emission wavelength. Ensure you are using a consistent and appropriate solvent for your measurements.[5]
-
Degradation: Exposure to strong UV light or harsh chemical conditions can damage the conjugated backbone of the polymer, altering its electronic and emissive properties.[1]
Q4: How do I choose the right solvent for photoluminescence measurements?
A4: The choice of solvent is critical as it can affect both the solubility of your polymer and its photophysical properties (solvatochromism). For PL measurements, the solvent should:
-
Completely dissolve the polymer to avoid scattering effects.
-
Be of spectroscopic grade to minimize fluorescent impurities.
-
Have a refractive index that is taken into account when calculating quantum yields.[6]
-
Be chosen based on the polarity desired for the study. It is often useful to measure the PL in a series of solvents with varying polarities to understand the solvatochromic behavior of your polymer.[5]
Troubleshooting Guides
Issue 1: Low or No Photoluminescence
| Possible Cause | Troubleshooting Steps |
| Incomplete Polymerization or Incorrect Structure | - Verify the polymer structure using NMR and FT-IR spectroscopy. - Use Gel Permeation Chromatography (GPC) to confirm the molecular weight and polydispersity. |
| Fluorescence Quenching by Impurities | - Purify the polymer thoroughly by precipitation, Soxhlet extraction, or column chromatography. - Ensure all solvents used for synthesis and measurements are of high purity. |
| Aggregation-Caused Quenching (ACQ) | - Measure the PL spectrum at very low concentrations. - Disperse the polymer in an inert matrix (e.g., PMMA film). - If designing a new polymer, consider adding bulky side groups. |
| Degradation of the Polymer | - Protect the polymer from prolonged exposure to UV light and air. - Store the polymer in a dark, inert atmosphere (e.g., in a glovebox or under nitrogen). |
Issue 2: Inconsistent or Shifting Emission Peak
| Possible Cause | Troubleshooting Steps |
| Solvatochromism | - Standardize the solvent used for all PL measurements. - Investigate the effect of solvent polarity by measuring the PL in a range of solvents with different dielectric constants.[5] |
| Concentration Effects (Aggregation) | - Perform a concentration-dependent PL study to identify any shifts due to aggregation. - For solid-state measurements, control the film preparation conditions (e.g., spin-coating speed, annealing temperature) to ensure consistent morphology. |
| Instrumental Artifacts | - Calibrate the spectrometer using a known standard. - Ensure the correct excitation wavelength and emission scan range are used. |
| Protonation/Deprotonation | - Control the pH of the solution, especially if the polymer has acidic or basic moieties. Even trace amounts of acid or base can cause significant spectral shifts.[1] |
Quantitative Data Summary
The following tables summarize the photophysical properties of various oxadiazole-based polymers, demonstrating the effect of different structural modifications.
Table 1: Effect of Substituents on Photoluminescence
| Polymer/Molecule | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| P(Flu-DPOxz) | Fluorene, Diphenyloxadiazole | ~380 | ~420 | ~70 (in CHCl3) | [7] |
| P(ROPh-DPOxz) | Alkoxyphenylene, Diphenyloxadiazole | ~380 | ~420 | ~70 (in CHCl3) | [7] |
| Polyether 9 | Lower oxadiazole content | - | Lower wavelength | - | [2] |
| Polyether 14 | Higher oxadiazole content | Bathochromic shift | Bathochromic shift | - | [2] |
| L-mDMAOXDBEN | meta-dimethylamino | - | - | 83.2 (protonated) | [8] |
Table 2: Solvatochromic Effects on Emission Maxima
| Polymer/Molecule | Solvent | Emission Max (nm) | Reference |
| T-OXD | Increasing solvent polarity | >100 nm red-shift | [5] |
| L-OXD | Increasing solvent polarity | 30-40 nm red-shift | [5] |
| B-OXD | Increasing solvent polarity | 30-40 nm red-shift | [5] |
| MDPAPAO | Increasing solvent polarity | Sensitive to polarity | [7] |
Experimental Protocols
Protocol 1: General Synthesis of an Oxadiazole-Containing Polymer
This protocol is a general guideline based on Williamson condensation and can be adapted for specific monomers.
-
Monomer Preparation: Synthesize the desired bis(phenol) and/or dibromoalkane monomers containing the oxadiazole moiety according to established literature procedures.
-
Polymerization:
-
In a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend the bis(phenol) monomer (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (4.0 eq + 20% excess).
-
Heat the mixture to 70 °C.
-
Add a solution of the dibromoalkane monomer (0.5 eq) in DMF dropwise.
-
Reflux the reaction mixture overnight under a nitrogen atmosphere with vigorous stirring.
-
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of water to precipitate the polymer.
-
Filter the solid product and wash it thoroughly with water and then methanol.
-
Dry the polymer under vacuum at 60 °C.
-
For further purification, dissolve the polymer in a suitable solvent (e.g., chloroform) and re-precipitate it into a non-solvent (e.g., methanol).
-
Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)
This protocol uses a well-characterized standard with a known quantum yield.
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the sample polymer and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
-
Measure Absorbance:
-
Record the UV-Vis absorption spectra for all solutions.
-
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the linear fits for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (usually the same if the same solvent is used).[6]
-
-
Visualizations
Caption: Troubleshooting workflow for low photoluminescence.
Caption: Workflow for tuning the photoluminescence spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. pure.dongguk.edu [pure.dongguk.edu]
- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Technical Support Center: Minimizing Defects in Covalent Organic Frameworks with Oxadiazole Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using oxadiazole linkers to minimize defects in covalent organic frameworks (COFs).
Frequently Asked Questions (FAQs)
Q1: Why are oxadiazole linkers used in COF synthesis?
Oxadiazole linkers are employed in the synthesis of covalent organic frameworks (COFs) due to the inherent stability of the oxadiazole ring. The 1,3,4-oxadiazole isomer, in particular, is noted for its stability, which can contribute to the formation of more robust and crystalline frameworks. The rigid and planar geometry of the oxadiazole moiety can also facilitate ordered stacking and reduce structural defects.
Q2: What are the common types of defects observed in oxadiazole-linked COFs?
Researchers may encounter several types of defects in oxadiazole-linked COFs, similar to other COF systems. These include:
-
Missing-linker defects: Vacancies in the framework where an oxadiazole linker has failed to incorporate, often leaving unreacted functional groups.[1]
-
Structural imperfections: Deviations from the ideal crystalline structure, leading to lower crystallinity, grain boundary defects, and incomplete stacking of the 2D layers.[1][2]
-
Pore collapse: Loss of porosity due to structural instability or incomplete removal of solvents and unreacted monomers.
Q3: How can I characterize defects in my oxadiazole-linked COF?
A combination of analytical techniques is crucial for identifying and quantifying defects.[1] Key methods include:
-
Powder X-Ray Diffraction (PXRD): To assess the crystallinity and identify any loss of long-range order. A decrease in peak intensity or broadening of peaks can indicate a higher defect density.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify unreacted functional groups (e.g., free amines or aldehydes) that signify missing-linker defects.[1]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local chemical environment and can help identify and quantify defect sites. Solution NMR of digested COFs can also offer insights into the molecular structure and defects.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of atoms, which can reveal incomplete bond formation.
-
Gas Adsorption-Desorption Isotherms (e.g., N₂ or Ar): To evaluate the surface area and pore size distribution. A lower-than-expected surface area can be indicative of pore collapse or the presence of unreacted monomers within the pores.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF, which can be compromised by the presence of defects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of oxadiazole-linked COFs.
Problem 1: Low Crystallinity of the Final COF Product
| Possible Causes | Troubleshooting Steps |
| Rapid reaction kinetics | The formation of strong covalent bonds can lead to rapid polymerization and kinetic trapping in a disordered state.[3] To improve crystallinity, consider slowing down the reaction rate by lowering the reaction temperature or using a solvent system where the monomers have slightly lower solubility. |
| Impure monomers | Impurities in the amine or aldehyde monomers can terminate the polymerization process or introduce defects into the framework. Ensure monomers are purified (e.g., by recrystallization or sublimation) before use and verify their purity using techniques like NMR or mass spectrometry. |
| Incorrect solvent system | The choice of solvent is critical for balancing monomer solubility and facilitating the reversible reactions needed for error correction and crystallization.[4] A combination of a good solvent and a poor solvent (e.g., mesitylene/dioxane) is often used.[5] Experiment with different solvent ratios or alternative green solvents like γ-butyrolactone.[5] |
| Inappropriate reaction time or temperature | Both reaction time and temperature significantly impact COF crystallinity. For solvothermal synthesis, systematically vary the temperature (typically between 85-120°C) and reaction time (from hours to several days) to find the optimal conditions for your specific system.[6] |
Problem 2: Evidence of Missing-Linker Defects (e.g., from FT-IR or NMR)
| Possible Causes | Troubleshooting Steps |
| Sub-stoichiometric linker conditions | An imbalance in the stoichiometry of the amine and aldehyde monomers can lead to an excess of one monomer and incomplete framework formation.[7][8] Carefully measure and use the correct molar ratios of your building blocks. |
| Decomposition of linkers or monomers | The oxadiazole ring is generally stable, but harsh solvothermal conditions (high temperatures for extended periods) could potentially lead to some degradation. Verify the stability of your specific oxadiazole linker under the chosen reaction conditions. Consider using milder synthesis methods if decomposition is suspected. |
| Incomplete reaction | The Schiff base condensation reaction may not have gone to completion. Try extending the reaction time or slightly increasing the temperature. The addition of an acid catalyst, such as acetic acid, is crucial for the dehydration step in imine formation.[9] |
Problem 3: Low Surface Area and Porosity
| Possible Causes | Troubleshooting Steps |
| Pore collapse during solvent removal | The porous structure of the COF can collapse upon removal of the solvent. After synthesis, wash the COF thoroughly with a solvent of lower surface tension (e.g., acetone or ethanol) before drying under vacuum. Supercritical drying can also be an effective method to preserve the porous structure. |
| Residual monomers or catalyst in pores | Unreacted monomers or catalyst molecules can remain trapped within the COF pores, blocking access for gas adsorption. Implement a rigorous washing procedure after synthesis. Soxhlet extraction with an appropriate solvent can be effective in removing trapped species. |
| Interpenetrated framework | In some cases, a second independent framework can grow within the pores of the first, leading to reduced porosity. This can sometimes be controlled by modifying the synthesis conditions, such as the concentration of the monomers. |
Experimental Protocols
General Protocol for Solvothermal Synthesis of an Imine-Linked Oxadiazole COF
This protocol is a general guideline based on common practices for Schiff-base COF synthesis and should be optimized for specific monomer combinations.
Materials:
-
Oxadiazole-containing diamine linker (e.g., 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole)
-
Dialdehyde or trialdehyde monomer (e.g., 1,3,5-triformylphloroglucinol)
-
Solvent mixture (e.g., mesitylene:dioxane, 1:1 v/v)
-
Acid catalyst (e.g., 6 M aqueous acetic acid)
Procedure:
-
In a Pyrex tube, add the oxadiazole-containing diamine linker and the aldehyde monomer in the appropriate stoichiometric ratio (e.g., 3:2 for a C3+C2 condensation).
-
Add the solvent mixture to the tube.
-
Sonicate the mixture for 10-15 minutes to ensure good dispersion of the monomers.
-
Add the aqueous acetic acid catalyst to the suspension.
-
Flash-freeze the tube in liquid nitrogen and degas the system by applying a vacuum (freeze-pump-thaw method, repeat three times).
-
Seal the Pyrex tube under vacuum.
-
Place the sealed tube in an oven at a constant temperature (e.g., 120°C) for a specified period (e.g., 3 days).
-
After cooling to room temperature, collect the precipitated solid by filtration.
-
Wash the solid product extensively with an organic solvent (e.g., acetone, THF) to remove unreacted monomers and oligomers. Soxhlet extraction may be employed for thorough cleaning.
-
Dry the final COF product under vacuum at an elevated temperature (e.g., 120°C) overnight.
Data Presentation
Table 1: Influence of Reaction Parameters on COF Crystallinity and Surface Area (Hypothetical Data)
| Entry | Monomer Ratio (Amine:Aldehyde) | Solvent System (v/v) | Temperature (°C) | Time (days) | PXRD Peak Intensity (a.u.) | BET Surface Area (m²/g) |
| 1 | 3:2 | Mesitylene:Dioxane (1:1) | 100 | 3 | 800 | 1200 |
| 2 | 3:2 | Mesitylene:Dioxane (1:1) | 120 | 3 | 1500 | 1800 |
| 3 | 3:2 | Mesitylene:Dioxane (1:1) | 140 | 3 | 1200 | 1650 |
| 4 | 3:2 | Mesitylene:Dioxane (1:1) | 120 | 1 | 900 | 1100 |
| 5 | 3:2 | Mesitylene:Dioxane (1:1) | 120 | 5 | 1450 | 1750 |
| 6 | 3:1.8 | Mesitylene:Dioxane (1:1) | 120 | 3 | 1000 | 1400 |
| 7 | 3:2 | γ-Butyrolactone | 120 | 3 | 1300 | 1700 |
Visualizations
Caption: Experimental workflow for the solvothermal synthesis of an oxadiazole-linked COF.
Caption: Troubleshooting logic for addressing low crystallinity in COF synthesis.
References
- 1. Probing Defects in Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Film Formation with Polyamides Derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyamides derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. The following information is intended to assist in overcoming common challenges encountered during the film formation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solvent casting of polyamide films, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my polyamide solution hazy or forming a gel before casting?
Answer: Hazy solutions or premature gelation can be attributed to several factors:
-
Poor Solubility: The inherent rigidity of aromatic polyamides containing oxadiazole rings can lead to limited solubility.[1] The polymer chains may aggregate if the solvent is not optimal.
-
Low-Quality Solvent: The presence of impurities or water in the solvent can reduce its solvating power.
-
Concentration is Too High: Exceeding the solubility limit of the polymer will result in an inhomogeneous solution.
-
Low Temperature: Some polyamides exhibit better solubility at slightly elevated temperatures.
Troubleshooting Workflow for Hazy Solution or Gelation:
References
Technical Support Center: Enhancing the Processability of Rigid-Rod Aromatic Polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the processability of rigid-rod aromatic polyimides.
Frequently Asked Questions (FAQs)
Q1: Why are rigid-rod aromatic polyimides so difficult to process?
Rigid-rod aromatic polyimides are known for their exceptional thermal stability and mechanical properties.[1][2][3] However, these same characteristics contribute to their poor processability. The primary reasons are:
-
Inherent Molecular Rigidity: The rigid polymer backbone leads to strong intermolecular interactions and chain packing, resulting in high melting points and glass transition temperatures (Tg) that are often close to or above their decomposition temperatures.[2][3]
-
Poor Solubility: Strong intermolecular forces also make them insoluble in most common organic solvents, limiting solution-based processing methods.[4]
-
High Melt Viscosity: Even when they can be melted, their high viscosity makes them difficult to process using conventional melt extrusion or molding techniques.
Q2: What are the main strategies to improve the processability of these polyimides?
There are two main approaches to enhance the processability of rigid-rod aromatic polyimides:
-
Chemical Modification: This involves altering the polymer structure to reduce rigidity and intermolecular forces.[4][5]
-
Advanced Processing Techniques: This focuses on utilizing alternative synthesis and processing routes to bypass the challenges of direct processing.
The following sections will delve into specific troubleshooting issues related to these strategies.
Troubleshooting Guides
Issue 1: Poor Solubility of the Synthesized Polyimide
Symptom: The synthesized polyimide powder does not dissolve in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or m-cresol, even at elevated temperatures.
Possible Causes and Solutions:
| Cause | Solution |
| High chain rigidity and strong intermolecular forces. | Introduce flexible linkages: Incorporate monomers containing flexible groups such as ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone. These groups increase rotational freedom and disrupt chain packing.[4] |
| Use non-coplanar or bulky monomers: Employing monomers with bulky side groups or a non-planar structure, such as those containing fluorene or trifluoromethyl (-CF3) groups, can increase the distance between polymer chains, thereby reducing intermolecular forces and improving solubility.[5][6][7] | |
| Utilize unsymmetrical monomers: The use of unsymmetrical monomers leads to a more irregular polymer structure, which disrupts the crystalline packing and enhances solubility.[5] | |
| Incomplete imidization. | Optimize imidization conditions: Ensure complete conversion of the polyamic acid precursor to polyimide. This can be achieved by adjusting the temperature and time for thermal imidization or by using appropriate chemical imidization agents like a mixture of acetic anhydride and pyridine.[1][8] |
Data Presentation: Effect of Monomer Structure on Solubility
| Polyimide System | Modification Strategy | Solubility in NMP | Solubility in m-cresol | Reference |
| PMDA/ODA | None (Conventional) | Insoluble | Insoluble | [9][10] |
| BPDA/PFMB | Fluorinated diamine | Soluble | Soluble | [2] |
| 6FDA-based polyimides | Fluorinated dianhydride | Generally Soluble | Generally Soluble | [11] |
| Polyimides with ether linkages | Flexible linkages | Improved Solubility | Improved Solubility | [4] |
PMDA: Pyromellitic dianhydride; ODA: 4,4'-Oxydianiline; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; PFMB: 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride.
Issue 2: The Polyimide Decomposes Before Melting
Symptom: Thermogravimetric analysis (TGA) shows that the polymer degrades at a temperature below its melting point or glass transition temperature (Tg), making melt processing impossible.
Possible Causes and Solutions:
| Cause | Solution |
| Extremely high Tg and melting point due to rigid structure. | Incorporate flexible linkages: As with improving solubility, introducing flexible ether, sulfone, or ketone linkages can lower the Tg and melting point to a processable range.[3] |
| Copolymerization: Synthesizing copolymers with a mix of rigid and more flexible monomers can effectively lower the transition temperatures. | |
| Residual solvent or impurities. | Ensure complete removal of solvent and monomers: Residual high-boiling point solvents or unreacted monomers can lower the onset of decomposition. Purify the polymer thoroughly before thermal analysis and processing. |
Data Presentation: Effect of Flexible Linkages on Glass Transition Temperature (Tg)
| Dianhydride | Diamine | Key Structural Feature | Tg (°C) | Reference |
| PMDA | p-Phenylenediamine | Fully Aromatic, Rigid | >400 | [3] |
| BPDA | PFMB | Segmented Rigid-Rod | 287 | [2] |
| Various | Diamines with ether linkages | Flexible Linkage | Generally Lowered | [3] |
Issue 3: Difficulty in Fabricating High-Quality Films
Symptom: Cast films are brittle, contain voids, or exhibit poor mechanical properties. This can be due to issues during the imidization of the polyamic acid precursor film.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Rapid solvent evaporation during thermal imidization. | Controlled heating program: Employ a step-wise heating program during thermal imidization to allow for gradual solvent removal. A typical program might involve holding at 100°C, 200°C, and then 300°C for 1 hour at each step.[8] |
| Evolution of volatile byproducts. | Chemical imidization: This method converts the polyamic acid to polyimide in solution at lower temperatures, avoiding the rapid evolution of water vapor that can create defects in films.[1] |
| Chemical Isoimidization: This technique forms a soluble and more processable polyisoimide intermediate. The polyisoimide can then be converted to the final polyimide at a lower temperature than direct thermal imidization, reducing defects.[1] | |
| Poor adhesion to the substrate. | Surface treatment: The substrate surface can be physically abraded or chemically treated to improve the adhesion of the polyimide film.[12] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide via Polyamic Acid (Thermal Imidization)
-
Polyamic Acid Synthesis:
-
In a nitrogen-purged flask, dissolve the aromatic diamine in a dry, polar aprotic solvent (e.g., NMP, DMAc).
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.
-
Continue stirring for 24 hours at room temperature to obtain a viscous polyamic acid solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the polyamic acid solution onto a glass substrate.
-
Place the cast film in a vacuum oven and heat according to a staged heating program (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to effect cyclodehydration and form the polyimide film.[8]
-
Protocol 2: One-Pot Synthesis of Soluble Polyimides
-
Polymerization and Imidization:
-
In a flask equipped with a stirrer and a condenser, combine the diamine, dianhydride, and a high-boiling point solvent like m-cresol.
-
Add a catalyst, such as isoquinoline.
-
Heat the reaction mixture to a high temperature (e.g., 180-200°C) and maintain for several hours until a viscous polymer solution is formed.
-
The resulting solution contains the fully imidized, soluble polyimide.
-
-
Isolation:
-
Cool the solution and precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Filter and dry the polymer powder.
-
Visualizations
Caption: Comparison of two-step and one-pot polyimide synthesis workflows.
Caption: Troubleshooting workflow for polyimide processability issues.
References
- 1. halocarbon.com [halocarbon.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. zeusinc.com [zeusinc.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. Organo-Soluble, Segmented Rigid-Rod Polyimides: Synthesis and Properties | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 7. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 9. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3D Printing All-Aromatic Polyimides using Mask-Projection Stereolithography: Processing the Nonprocessable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. blog.picamfg.com [blog.picamfg.com]
Validation & Comparative
A Comparative Guide to 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Polymers for Researchers
For Immediate Publication
This guide offers a comprehensive comparison of the key properties of polymers incorporating 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties. Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to provide an objective overview of their respective performance characteristics.
The choice between these two isomeric oxadiazole rings can significantly impact the final properties of a polymer, influencing its thermal stability, mechanical strength, solubility, and electronic characteristics. Understanding these differences is crucial for the rational design of advanced materials for a wide range of applications, from high-performance engineering plastics to novel therapeutics.
Chemical Structures
The fundamental difference between these two classes of polymers lies in the arrangement of the nitrogen and oxygen atoms within the five-membered oxadiazole ring. This seemingly subtle variation in structure leads to distinct electronic and steric effects that manifest at the macroscopic level.
Caption: Isomeric structures of 1,3,4-oxadiazole and 1,2,4-oxadiazole rings.
Comparative Properties of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Polymers
The following tables summarize the key performance indicators for polymers based on these two oxadiazole isomers, compiled from various experimental studies.
Table 1: Thermal and Mechanical Properties
| Property | 1,3,4-Oxadiazole Polymers | 1,2,4-Oxadiazole Polymers | Key Observations |
| Decomposition Temperature (TGA, 5% weight loss) | Generally > 400 °C, with some aromatic polyamides exceeding 445 °C in N2.[1] | Reported to have excellent thermal stability, suitable for heat-resistant polymers.[2] | Both isomers impart high thermal stability. 1,3,4-oxadiazole polymers are well-documented for their exceptional heat resistance. |
| Glass Transition Temperature (Tg) | Wide range, typically 188-260 °C for poly(arylene ether 1,3,4-oxadiazole)s and poly(1,3,4-oxadiazole-amide-ester)s.[1][3] | Data for specific polymers is less commonly reported in direct comparison. | Tg is highly dependent on the polymer backbone structure in addition to the oxadiazole isomer. |
| Tensile Strength | 40–91 MPa for aromatic poly(1,3,4-oxadiazole-amide-ester)s.[3] | Data for specific polymers is less commonly reported in direct comparison. | 1,3,4-Oxadiazole polymers can form strong films with good mechanical integrity. |
| Elastic Modulus | 2.22–3.98 GPa for aromatic poly(1,3,4-oxadiazole-amide-ester)s.[3] | Data for specific polymers is less commonly reported in direct comparison. | The rigid structure of the 1,3,4-oxadiazole ring contributes to a high modulus. |
Table 2: Solubility and Physicochemical Properties
| Property | 1,3,4-Oxadiazole Polymers | 1,2,4-Oxadiazole Polymers | Key Observations |
| Solubility | Fully aromatic poly(1,3,4-oxadiazole)s are often only soluble in strong acids.[4] Solubility can be improved by introducing flexible linkages. | Generally exhibit better solubility compared to their 1,3,4-isomers. | The 1,3,4-isomer's symmetry and potential for strong intermolecular interactions can lead to lower solubility. |
| Lipophilicity (log D) | Significantly lower lipophilicity compared to 1,2,4-isomers.[5] | Higher lipophilicity.[5] | This is a critical difference for drug development, where lower lipophilicity can be advantageous. |
| Aqueous Solubility | Generally higher aqueous solubility than 1,2,4-isomers.[5] | Lower aqueous solubility.[5] | The more polar nature of the 1,3,4-oxadiazole ring contributes to better solubility in aqueous media. |
| Metabolic Stability | Generally higher metabolic stability.[5] | Lower metabolic stability.[5] | The 1,3,4-oxadiazole ring is often more resistant to metabolic degradation. |
Experimental Protocols
The data presented in this guide is based on standard polymer characterization techniques. Below are generalized methodologies for the key experiments cited.
Synthesis of Aromatic Poly(1,3,4-oxadiazole)s
A common method for synthesizing aromatic poly(1,3,4-oxadiazole)s is through a two-step polycondensation reaction.
Caption: General synthesis workflow for poly(1,3,4-oxadiazole)s.
Protocol:
-
Polyhydrazide Synthesis: An aromatic dicarboxylic acid chloride is reacted with an equimolar amount of an aromatic dihydrazide in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at low temperatures (typically 0-5 °C) under an inert atmosphere (e.g., nitrogen).
-
Polymer Isolation: The resulting viscous polyhydrazide solution is then poured into a non-solvent like methanol or water to precipitate the polymer. The polymer is collected by filtration, washed, and dried.
-
Cyclodehydration: The polyhydrazide is converted to the poly(1,3,4-oxadiazole) through thermal cyclodehydration by heating at high temperatures (e.g., 250-300 °C) in a vacuum or by chemical cyclodehydration using reagents like polyphosphoric acid (PPA).[6]
Synthesis of Poly(1,2,4-oxadiazole)s
The synthesis of poly(1,2,4-oxadiazole)s often involves the reaction of a bis(amidoxime) with a dicarboxylic acid chloride.
Protocol:
-
Poly(O-acylamidoxime) Formation: A bis(amidoxime) monomer is reacted with a dicarboxylic acid chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
-
Cyclodehydration: The resulting poly(O-acylamidoxime) precursor is then cyclized to the poly(1,2,4-oxadiazole) by heating, often in the presence of a dehydrating agent.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymers.[7]
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[8]
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
The sample and a reference pan are heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere.[6]
-
The heat flow to the sample is measured relative to the reference. The Tg is observed as a step change in the heat flow curve.
Mechanical Property Testing
Tensile Testing of Polymer Films: The tensile properties of polymer films are typically measured according to standards such as ASTM D882.[9][10]
-
Thin films of the polymer are cast from solution onto a glass plate and dried.
-
Dog-bone shaped specimens are cut from the film with precise dimensions.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of extension until it breaks.[11]
-
The stress (force per unit area) and strain (elongation) are recorded to generate a stress-strain curve, from which tensile strength, elastic modulus, and elongation at break can be determined.
Conclusion
The choice between 1,3,4-oxadiazole and 1,2,4-oxadiazole building blocks for polymer synthesis has profound implications for the final material's properties.
-
1,3,4-Oxadiazole polymers are generally characterized by their exceptional thermal stability, high mechanical strength, and rigidity. However, their strong intermolecular interactions can lead to poor solubility, which can be a challenge for processing. Their lower lipophilicity and higher metabolic stability make them particularly interesting for biomedical applications.[3][4][5]
-
1,2,4-Oxadiazole polymers are also known for their good thermal resistance.[2] The key advantage of the 1,2,4-oxadiazole moiety often lies in the improved solubility and higher lipophilicity it imparts to the polymer compared to its 1,3,4-isomer.[5] This can be beneficial for solution-based processing and for applications where interaction with non-polar environments is desired.
Ultimately, the selection of the oxadiazole isomer will depend on the specific performance requirements of the target application. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and synthesis of novel oxadiazole-containing polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. web.abo.fi [web.abo.fi]
- 8. researchgate.net [researchgate.net]
- 9. zwickroell.com [zwickroell.com]
- 10. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 11. insights.globalspec.com [insights.globalspec.com]
A Comparative Guide to Aromatic Polymers: 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline vs. its Thiadiazole Analogues in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing high-performance polymers with tailored properties. This guide provides a comprehensive comparison of polymers synthesized from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and its 1,3,4-thiadiazole analogues, focusing on their synthesis, thermal, and mechanical properties.
The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength.[1][2] Among these, the 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are of particular interest due to their rigid, thermally unreactive structures and their bioisosteric relationship, which allows for a comparative study of the influence of the heteroatom (oxygen vs. sulfur) on the final polymer properties.[3][4] This guide delves into the synthesis and performance of aromatic polyamides derived from this compound and its corresponding thiadiazole counterpart, 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline.
Monomer Synthesis
The synthesis of the diamine monomers is a crucial first step in the production of these high-performance polymers.
This compound: This monomer is commonly synthesized through the cyclization of 4-aminobenzoic acid with hydrazine hydrate.[5][6] The reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid.[5]
4,4'-(1,3,4-Thiadiazole-2,5-diyl)dianiline: The synthesis of the thiadiazole analogue can be achieved through the cyclization of thiosemicarbazide in the presence of an oxidizing agent or by reacting hydrazinecarbothioamides with a suitable reagent.[7][8]
Polymer Synthesis: A General Overview
Aromatic polyamides, often referred to as aramids, are typically synthesized via polycondensation reactions.[9] The most common method involves the reaction of a diamine with a diacyl chloride.[9][10] This approach is often preferred over using dicarboxylic acids as it is a more reactive and higher-yielding process.[10]
The general synthetic scheme for the preparation of polyamides from these diamine monomers is illustrated below. The reaction is typically a low-temperature solution polycondensation.
Caption: General workflow for the synthesis of aromatic polyamides.
Comparative Performance Data
The choice between an oxadiazole and a thiadiazole linkage significantly impacts the final properties of the polymer. The following tables summarize the key performance indicators for polyamides derived from these two classes of monomers.
Table 1: Thermal Properties of Oxadiazole vs. Thiadiazole-Containing Polyamides
| Property | Polyamides with 1,3,4-Oxadiazole | Polyamides with 1,3,4-Thiadiazole |
| Glass Transition Temperature (Tg) | 237–254 °C[11] | 206–233 °C[12] |
| 5% Weight-Loss Temperature (T5%) | Up to 460 °C (in N₂)[11] | 376–395 °C[12] |
| 10% Weight-Loss Temperature (T10%) | 400 to 505 °C (in N₂)[11] | Not explicitly stated, but initial degradation is lower than oxadiazole analogues. |
| General Thermal Stability | Excellent thermal stability due to the rigid heterocyclic ring.[2] | Good thermal stability, though generally lower than oxadiazole counterparts.[12] |
Table 2: Mechanical and Physical Properties of Oxadiazole vs. Thiadiazole-Containing Polyamides
| Property | Polyamides with 1,3,4-Oxadiazole | Polyamides with 1,3,4-Thiadiazole |
| Tensile Strength | Up to 115 MPa[13] | 72.8–83.1 MPa[12] |
| Tensile Modulus | Up to 3.2 GPa[13] | Not explicitly stated, but storage modulus is 1.0–1.8 GPa at 200 °C.[12] |
| Elongation at Break | 6–25%[13] | Not explicitly stated. |
| Solubility | Generally insoluble, requiring modification for improved solubility.[13] | Improved solubility in polar aprotic solvents.[12] |
| Refractive Index | Not a primary focus in cited literature. | High refractive index (1.716–1.725 at 633 nm).[12] |
Key Differences and Concluding Remarks
The substitution of the oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole ring leads to distinct differences in the resulting polymer properties.
Caption: Property comparison of oxadiazole and thiadiazole polymers.
Conversely, the incorporation of the 1,3,4-thiadiazole moiety tends to result in polymers with improved solubility in organic solvents, which can be a significant advantage for processing and film formation.[12] While their thermal stability is good, it is generally lower than their oxadiazole counterparts.[12] Notably, thiadiazole-containing polyamides can also exhibit a high refractive index, opening up possibilities for optical applications.[12]
The selection between these two monomers will ultimately depend on the specific performance requirements of the target application. For applications where ultimate thermal resistance and mechanical performance are paramount, the oxadiazole-based polymers may be the preferred choice. For applications requiring a balance of good thermal properties with enhanced processability and specific optical properties, the thiadiazole analogues present a compelling alternative.
Experimental Protocols
General Procedure for Low-Temperature Solution Polycondensation of Aromatic Polyamides:
-
Drying of Reagents and Solvent: The aromatic diamine (e.g., this compound) and the polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) are thoroughly dried before use to prevent side reactions with the acid chloride.
-
Dissolution of Diamine: The aromatic diamine is dissolved in the anhydrous solvent in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet to maintain an inert atmosphere. The solution is typically cooled in an ice bath.
-
Addition of Diacyl Chloride: The aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) is added portion-wise to the stirred solution of the diamine. The reaction is exothermic, and the temperature should be maintained at a low level (e.g., 0-5 °C).
-
Polymerization: After the addition of the diacyl chloride is complete, the reaction mixture is stirred at low temperature for a specified period (e.g., 1-4 hours) and then allowed to warm to room temperature and stirred for an additional period (e.g., 12-24 hours) to ensure a high degree of polymerization.
-
Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polymer. The precipitated polymer is then collected by filtration, washed extensively with the non-solvent and other solvents (e.g., hot water, ethanol) to remove unreacted monomers and byproducts, and finally dried under vacuum.
Characterization Techniques:
-
Inherent Viscosity (ηinh): Determined using a Ubbelohde viscometer to estimate the molecular weight of the polymer.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the monomers and the resulting polymers by identifying characteristic absorption bands for functional groups such as N-H, C=O (amide), and the heterocyclic rings.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer chain.[11]
-
Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[2][14]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymers.[14]
-
Tensile Testing: Performed on polymer films to determine mechanical properties such as tensile strength, tensile modulus, and elongation at break.[13]
References
- 1. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2425-95-8 | Benchchem [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. savemyexams.com [savemyexams.com]
- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 11. Functional Aromatic Polyamides [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Impact of Diamine Linker Selection on the Performance of Covalent Organic Frameworks: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Covalent Organic Frameworks (COFs) is paramount to unlocking their full potential. The choice of building blocks, particularly the diamine linkers, plays a pivotal role in dictating the physicochemical properties and, consequently, the performance of the resulting framework. This guide provides an objective comparison of COFs synthesized with different diamine linkers, supported by experimental data, to aid in the selection of optimal linkers for specific applications.
The modular nature of COFs, constructed from organic monomers through strong covalent bonds, allows for precise control over their structure and function. Diamine linkers, as fundamental building blocks, directly influence key characteristics such as porosity, crystallinity, stability, and catalytic activity.[1][2] This guide will delve into these aspects, offering a comparative analysis based on reported experimental findings.
Performance Comparison of COFs with Various Diamine Linkers
The selection of a diamine linker, whether aromatic, aliphatic, symmetric, or asymmetric, has profound implications for the final COF properties. The following table summarizes key performance metrics of COFs synthesized with different diamine linkers, providing a quantitative basis for comparison.
| Diamine Linker Type | COF Name | Aldehyde Linker | Surface Area (m²/g) | Pore Size (nm) | Crystallinity (PXRD) | Application Performance |
| Symmetric Aromatic | TpPa | 1,3,5-triformylphloroglucinol (Tp) | High | ~1.5 | High | Moderate Photocatalytic H₂O₂ Yield |
| Symmetric Aromatic | TpDa | 1,3,5-triformylphloroglucinol (Tp) | High | ~1.6 | High | Favorable charge separation and transport |
| Asymmetric Aromatic | TpBa (2,6-diaminobenzothiazole) | 1,3,5-triformylphloroglucinol (Tp) | High | ~1.5 | High | Superior Photocatalytic H₂O₂ Yield[3][4] |
| Saturated Aliphatic | ETTA-CHDA (trans-1,4-diaminocyclohexane) | 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) (ETTA) | Moderate | ~2.1 | High | Record-high solid-state photoluminescence quantum yield (57%)[5] |
| Amide-linked | COFTAPT-TTPF | Tris(4-formylphenyl)amine (TFPA) | 928.97 | 1.98 | High | High water vapor adsorption (0.56 g/g at 94% R.H.)[6] |
The Influence of Diamine Linker Structure on COF Properties
The geometry and electronic nature of the diamine linker are critical design elements. For instance, the use of an asymmetric diamine linker, such as 2,6-diaminobenzothiazole in TpBa, can introduce a unique "angle-induced restricted twist (AIRT)" effect. This mitigates the twisting of the molecular plane, thereby preserving the planar π-conjugated system and boosting photocatalytic performance compared to COFs with geometrically symmetrical linkers like TpPa and TpDa.[3][4]
In contrast, employing saturated linkers like cyclohexane interrupts intralayer conjugation and interlayer interactions. This strategy has been successfully used to suppress photoluminescence quenching, leading to COFs with exceptionally high solid-state quantum yields.[5]
Furthermore, the type of linkage formed with the diamine, such as imine or amide, significantly impacts the stability of the COF. Amide-linked COFs, for example, exhibit enhanced chemical stability, making them suitable for applications in harsh chemical environments.[6]
Experimental Protocols
The synthesis and characterization of COFs with different diamine linkers generally follow established procedures. Below are detailed methodologies for key experiments.
General Solvothermal Synthesis of Imine-Linked COFs
A representative procedure for the synthesis of imine-linked COFs involves the condensation reaction between a trialdehyde and a diamine linker under solvothermal conditions.
-
Monomer Solution Preparation: The diamine linker (e.g., 0.3 mmol) and the trialdehyde linker (e.g., 0.2 mmol) are placed in a Pyrex tube.
-
Solvent Addition: A mixture of solvents, such as mesitylene and dioxane (in a 1:1 v/v ratio), is added to the tube.
-
Catalyst Addition: An aqueous solution of acetic acid (e.g., 6 M) is added as a catalyst.[7]
-
Sonication and Degassing: The mixture is sonicated to achieve a homogeneous dispersion and then degassed through three freeze-pump-thaw cycles.
-
Crystallization: The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).
-
Work-up and Activation: The resulting solid precipitate is collected by filtration, washed sequentially with an organic solvent (e.g., acetone) and dried under vacuum. The powder is then typically activated by solvent exchange with a low-boiling-point solvent followed by vacuum drying to remove any residual solvent from the pores.[8]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and assess the long-range order of the COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the desired covalent linkages (e.g., imine C=N stretching).[9]
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR Spectroscopy: To further verify the structure and bonding within the COF.[9]
-
Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.[10]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology of the COF particles.[11]
Visualizing the Synthesis and Logic
The following diagrams illustrate the synthesis workflow and the logical relationship between linker choice and COF performance.
References
- 1. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of amine-functionalized mixed-ligand metal-organic frameworks of UiO-66 topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imine-linked covalent organic frameworks: preparation, characterization and application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Thermal Stability of Oxadiazole-Containing Polyamides and Traditional Aramids
For researchers and scientists in materials science and polymer chemistry, the quest for high-performance polymers with exceptional thermal stability is perpetual. This guide provides a detailed comparison of the thermal properties of oxadiazole-containing polyamides and traditional aramids, such as Kevlar® and Nomex®. By incorporating the heterocyclic oxadiazole ring into the polymer backbone, researchers have sought to enhance the already impressive thermal resistance of aromatic polyamides.
This document summarizes key experimental data on the thermal stability of these two classes of polymers, offering a side-by-side look at their performance under thermal stress. The information presented is collated from various scientific studies, with detailed experimental protocols provided for reproducibility and further investigation.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily evaluated by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature (Td). DSC is used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The char yield, or the percentage of material remaining at high temperatures, is also a critical indicator of thermal stability and flame retardancy.
Below is a summary of the thermal properties of selected oxadiazole-containing polyamides and traditional aramids.
| Polymer Type | Specific Polymer | Decomposition Temp. (Td) at 10% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Char Yield at 700°C (%) |
| Traditional Aramids | Poly(p-phenylene terephthalamide) (Kevlar®) | ~532-590 | ~375 | ~56 |
| Poly(m-phenylene isophthalamide) (Nomex®) | ~440 | ~275-300 | ~50 | |
| Oxadiazole-Containing Polyamides | Polyamide with 1,3,4-oxadiazole and naphthalene moieties | >400 | Not Reported | Not Reported |
| Poly(ether-amide) with sulfoxide and trifluoromethyl groups | 400-505 | 160-220 | Not Reported | |
| Aromatic polyamides with ether and xanthene groups | 490-535 | 236-298 | Not Reported |
Note: The values presented are collated from multiple sources and may vary depending on the specific experimental conditions, such as heating rate and atmosphere.
Structural Influence on Thermal Stability
The enhanced thermal stability of oxadiazole-containing polyamides can be attributed to the incorporation of the 1,3,4-oxadiazole ring into the polymer backbone. This heterocyclic ring is known for its high thermal and oxidative stability.
Benchmarking Oxadiazole-Based Covalent Organic Frameworks for Gas Separation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials for a variety of applications, including gas separation and storage. Their high porosity, tunable structures, and exceptional stability make them ideal candidates for addressing challenges in areas such as carbon capture and natural gas purification. This guide provides a comparative benchmark of the gas separation performance of a proposed oxadiazole-based COF against other notable COFs and porous materials. Due to the limited availability of direct experimental data on oxadiazole-based COFs for gas separation, this guide leverages data from structurally similar nitrogen-rich heterocyclic COFs to provide a comprehensive performance overview.
Performance Comparison of Porous Materials for Gas Separation
The following tables summarize the key performance metrics for a proposed oxadiazole-based COF and a selection of other porous materials. The data for the oxadiazole-based COF is projected based on the expected properties imparted by the oxadiazole moiety, such as enhanced CO2 affinity due to the presence of polar nitrogen and oxygen atoms.
Table 1: Comparison of CO₂/N₂ Separation Performance
| Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂/N₂ Selectivity (IAST) | Reference |
| Oxadiazole-COF (Proposed) | ~1500 | ~1.20 | ~80 | - |
| Me₃TFB-(NH₂)₂BD[1] | 1624 ± 89 | 1.12 ± 0.26 | 83 ± 11 | [1] |
| HCP-1 (Triazine-based)[2] | - | - | 75.4 (at 295 K) | [2] |
| YCOF1 (Phenoxazine-based) | 559 | - | 70.97 | |
| YCOF2 (Phenoxazine-based) | 741 | - | 51.90 | |
| Zeolites | Variable | Variable | >100 | [3] |
| Activated Carbon | Variable | Variable | Low | [3] |
Table 2: Comparison of CO₂/CH₄ Separation Performance
| Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂/CH₄ Selectivity (IAST) | Reference |
| Oxadiazole-COF (Proposed) | ~1500 | ~1.20 | ~15 | - |
| Tg-AzoCOF[4] | - | 21 mL/g | 12-37 | [4] |
| ACOF-1[5] | - | - | 86.3 (mixed gas) | [5] |
| JUC-588 (3D COF)[6] | - | - | 12 | [6] |
| MOPs (Heterocyclic)[7] | up to 1022 | 11.4 wt% | 15 (at 273 K) | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. Below are the proposed experimental protocols for the synthesis of an oxadiazole-based COF and the evaluation of its gas separation performance, based on established procedures for similar materials.
Synthesis of a 2D Oxadiazole-Based COF
This protocol describes the synthesis of a hypothetical 2D oxadiazole-based COF (Ox-COF) from 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole and 1,3,5-triformylbenzene (TFB).
Materials:
-
2,5-bis(4-aminophenyl)-1,3,4-oxadiazole
-
1,3,5-triformylbenzene (TFB)
-
Mesitylene
-
1,4-Dioxane
-
6 M Aqueous Acetic Acid
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (0.3 mmol) and 1,3,5-triformylbenzene (0.2 mmol).
-
Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Add 6 M aqueous acetic acid (0.3 mL) as a catalyst.
-
Flash freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame seal.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid with acetone and then with THF.
-
Purify the COF by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF under vacuum at 150 °C for 12 hours to obtain the final product.
Gas Sorption Measurements
This protocol outlines the procedure for measuring the gas uptake and selectivity of the synthesized Ox-COF.
Instrumentation:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020)
Procedure:
-
Sample Activation: Activate a ~100 mg sample of the Ox-COF under high vacuum (<10⁻⁵ Torr) at 150 °C for 12 hours to remove any guest molecules from the pores.
-
Nitrogen Isotherm (BET Surface Area): Measure the N₂ adsorption-desorption isotherm at 77 K. Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption branch in the relative pressure (P/P₀) range of 0.05 to 0.2.
-
Gas Uptake Isotherms: Measure the single-component adsorption isotherms for CO₂, N₂, and CH₄ at 273 K and 298 K up to 1 bar.
-
Selectivity Calculation (IAST): Use the single-component isotherm data to calculate the adsorption selectivity for CO₂/N₂ and CO₂/CH₄ mixtures (e.g., 15:85 for CO₂/N₂ and 50:50 for CO₂/CH₄) using the Ideal Adsorbed Solution Theory (IAST).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of oxadiazole-based COFs for gas separation.
References
- 1. Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Gas Uptake and Selectivity in Hyper‐Crosslinked Porous Polymers Knitted by Various Nitrogen‐Containing Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly stable CO2/N2 and CO2/CH4 selectivity in hyper-cross-linked heterocyclic porous polymers. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Spectroscopic Characterization of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reference spectra (NMR and IR) for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and its structural analogs. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound and two comparable aromatic diamines containing five-membered heterocyclic rings: 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole and 2-(4-aminophenyl)oxazole.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Amine (-NH₂) Protons (ppm) |
| This compound | 6.75 (d, 4H), 7.85 (d, 4H) | 6.10 (s, 4H) |
| 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | 6.68 (d, 4H), 7.65 (d, 4H) | 5.95 (s, 4H) |
| 2-(4-aminophenyl)oxazole | 6.57-7.67 (m) | Variable |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Chemical Shift (δ) of Oxadiazole/Thiadiazole/Oxazole Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |
| This compound | ~164 (predicted) | 113.8, 129.5, 130.8, 153.2 (predicted) |
| 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | 160.1, 163.8 | 113.7, 128.9, 130.5, 152.1 |
| 2-(4-aminophenyl)oxazole | 155-165 (typical range) | 115-140 (typical range) |
| Note: Predicted values for this compound are based on spectral data of similar 1,3,4-oxadiazole derivatives. |
Table 3: FT-IR Spectral Data Comparison (KBr Pellet)
| Compound | N-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | C-O-C Stretching (cm⁻¹) | C-S-C Stretching (cm⁻¹) |
| This compound | 3433, 3340 | ~1615 | ~1060 | N/A |
| 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | 3410, 3315 | ~1600 | N/A | ~680 |
| 2-(4-aminophenyl)oxazole | 3390-3593 | 1650-1691 | ~1050 | N/A |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for accurate compound characterization.
Experimental Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. A standard automatic shimming routine is typically sufficient.
-
Set the acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, acquisition time, and number of scans (typically 8 or 16 for a sample of this concentration).
-
Acquire the spectrum.
-
-
Instrument Setup and Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the acquisition parameters, including a wider spectral width compared to ¹H NMR, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as a secondary reference to the internal standard, tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Experimental Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the solid sample into a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Transfer the powder mixture to a pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the chemical structure and its spectral data.
Caption: Analytical workflow for spectroscopic characterization.
Caption: Correlation of chemical structure to spectral data.
Cytotoxicity of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline Derivatives: A Comparative Guide
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including notable anticancer effects.[1][2] These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial enzymes, interference with growth factor signaling, and the induction of apoptosis.[3][4] This guide provides a comparative analysis of the cytotoxic profiles of various derivatives of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, a key building block in the synthesis of these potent anticancer agents. While direct cytotoxicity data for the parent dianiline compound is limited in the reviewed literature, extensive research highlights its role as a precursor for highly active derivatives.[5][6]
Comparative Cytotoxicity Data
The cytotoxic efficacy of 1,3,4-oxadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The table below summarizes the IC50 values for selected derivatives, showcasing their varied and, in some cases, potent anticancer activities.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colon Carcinoma) | 6.43 ± 0.72 | [7] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | [7] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A375 (Melanoma) | 8.07 ± 1.36 | [7] |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 (Hepatocellular Carcinoma) | 27.5 | [8] |
| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | [9] |
| AMK OX-8 | HeLa (Cervical Cancer) | 35.29 | [9] |
| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | [9] |
| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [9] |
| AMK OX-11 | A549 (Lung Carcinoma) | 45.11 | [9] |
| AMK OX-12 | A549 (Lung Carcinoma) | 41.92 | [9] |
| AMK OX-12 | HeLa (Cervical Cancer) | 32.91 | [9] |
| Naphthalene Hybrid 5 | HepG-2 (Hepatocellular Carcinoma) | 8.8 | [10] |
| Naphthalene Hybrid 5 | MCF-7 (Breast Cancer) | 9.7 | [10] |
| Naphthalene Hybrid 15 | HepG-2 (Hepatocellular Carcinoma) | 8.4 | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[11][12] The protocol is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3][13] The concentration of these crystals, which is directly proportional to the number of viable cells, is determined spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-oxadiazole derivatives) and incubated for a specified period, typically 24 to 72 hours.[8][12]
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL), and the plates are incubated for another 3-4 hours.[12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Inhibition of the NF-κB Signaling Pathway
Certain 1,3,4-oxadiazole derivatives have been shown to induce their anticancer effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][8] Aberrant activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and survival.[4][8] The derivative 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) has been identified as an inhibitor of this pathway.[8] It has been shown to decrease the phosphorylation of IκB and the nuclear translocation of p65, key events in NF-κB activation.[1]
Below is a diagram illustrating the general workflow for evaluating the cytotoxicity of 1,3,4-oxadiazole derivatives.
Caption: Workflow for Cytotoxicity Evaluation.
The following diagram illustrates the inhibitory effect of a 1,3,4-oxadiazole derivative on the NF-κB signaling pathway.
Caption: NF-κB Pathway Inhibition.
References
- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Comparative analysis of the electronic properties of different oxadiazole isomers
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] The isomeric forms of oxadiazole—1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan)—exhibit distinct electronic properties that significantly influence their biological activity, metabolic stability, and performance in electronic devices.[4][5][6] The 1,2,3-oxadiazole isomer is generally unstable, tending to ring-open to a diazoketone tautomer, and is therefore less frequently studied.[5][7][8] This guide provides a comparative analysis of the electronic properties of the stable oxadiazole isomers, supported by experimental and computational data.
Comparative Electronic Properties
The arrangement of heteroatoms within the oxadiazole ring profoundly impacts the electronic distribution, aromaticity, and reactivity of each isomer. These differences are quantitatively reflected in their frontier molecular orbital energies (HOMO and LUMO), energy gaps, and dipole moments.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |
| Stability (Gibbs Free Energy, kcal/mol) | 8.64[5] | 0.0 (Most Stable)[5] | 40.61[5] |
| Dipole Moment (Debye) | ~3.1 - 3.4 D (Varies with substitution) | ~2.9 - 3.2 D (Varies with substitution) | 3.38 D[9] |
| Ionization Energy (eV) | ~10.9 - 11.5 eV | 10.79 - 11.23 eV[10] | 11.79 eV[9] |
| Aromaticity | Considered more heterodienic in character.[5] | Possesses increased aromaticity due to symmetry.[5] | Aromatic with a Bird unified aromaticity index of 53.[9] |
Frontier Molecular Orbital Energies (Calculated)
Density Functional Theory (DFT) calculations are commonly employed to model the electronic properties of these isomers. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity and electron-transporting capabilities.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,2,4-Oxadiazole | -7.5 to -8.5 | -1.0 to -2.0 | ~6.0 - 7.0 |
| 1,3,4-Oxadiazole | -7.8 to -8.8[11] | -1.2 to -2.2[11] | ~6.1 - 7.1[11] |
| 1,2,5-Oxadiazole | -8.0 to -9.0 | -1.5 to -2.5 | ~6.5 - 7.5 |
Note: The values presented are approximate ranges derived from various computational studies and can vary based on the level of theory and basis set used.[1][10][12]
Experimental Protocols
1. Computational Analysis using Density Functional Theory (DFT)
This method is instrumental in predicting the electronic properties of molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of each oxadiazole isomer is optimized to find its lowest energy conformation. A common functional used for this is B3LYP with a basis set such as 6-311G(d,p).[1]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine properties like HOMO and LUMO energies, dipole moment, and electrostatic potential.[13][14]
-
Data Analysis: The output files are analyzed to extract the desired electronic parameters.
-
2. UV-Vis Spectroscopy
This technique provides information about the electronic transitions within a molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
Sample Preparation: Solutions of the oxadiazole derivatives are prepared in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration.[15]
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λmax) is determined, which corresponds to the energy of the electronic transition.[10]
-
3. Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials and estimate the HOMO and LUMO energy levels of a compound.
-
Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Methodology:
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent is prepared.
-
Sample Addition: The oxadiazole compound is dissolved in the electrolyte solution.
-
Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. These potentials can be correlated to the HOMO and LUMO energy levels, respectively.
-
Logical Relationships and Applications
The distinct electronic properties of oxadiazole isomers lead to different applications, particularly in drug design where they are often used as bioisosteres for ester and amide groups.[4][16] The choice of isomer can significantly impact a drug candidate's metabolic stability, solubility, and target-binding interactions.[7][17]
Caption: Influence of oxadiazole isomerism on electronic properties and applications.
Experimental Workflow for Comparative Analysis
The systematic evaluation of oxadiazole isomers involves a combination of computational and experimental techniques.
Caption: Workflow for the comparative electronic property analysis of oxadiazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxadiazole - Wikipedia [en.wikipedia.org]
- 9. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 10. daneshyari.com [daneshyari.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Hydrolytic Stability of Polyamides Incorporating Oxadiazole Moieties
For Researchers, Scientists, and Drug Development Professionals
The long-term performance and reliability of polymeric materials in demanding environments are critical for a multitude of applications, from industrial components to advanced drug delivery systems. Polyamides, a versatile class of engineering thermoplastics, are often selected for their excellent mechanical properties and chemical resistance. However, their susceptibility to hydrolytic degradation, particularly at elevated temperatures and in acidic or alkaline conditions, can limit their operational lifespan. The incorporation of heterocyclic structures, such as oxadiazole units, into the polyamide backbone has emerged as a promising strategy to enhance their thermal and hydrolytic stability.
This guide provides an objective comparison of the hydrolytic stability of polyamides containing oxadiazole units against conventional aliphatic and semi-aromatic polyamides. The information presented is supported by a review of available experimental data and established testing protocols.
Understanding Hydrolytic Degradation in Polyamides
Hydrolysis in polyamides is a chemical reaction where water molecules attack the amide linkages (-CO-NH-), leading to chain scission.[1] This process results in a decrease in the polymer's molecular weight, which in turn deteriorates its mechanical properties, such as tensile strength and toughness. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the chemical structure of the polyamide.
Aromatic polyamides, due to their rigid backbone and increased resonance stabilization, generally exhibit superior hydrolytic stability compared to their aliphatic counterparts. The introduction of the highly stable 1,3,4-oxadiazole ring into the polymer chain is expected to further enhance this resistance to hydrolysis.
Comparative Hydrolytic Stability: A Data-Driven Assessment
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can infer the relative hydrolytic stability of different polyamide classes by examining data from various sources.
Key Performance Indicators:
-
Retention of Mechanical Properties: The percentage of initial tensile strength, elongation at break, or impact strength retained after exposure to hydrolytic conditions.
-
Change in Molecular Weight: A decrease in number-average molecular weight (Mn) or weight-average molecular weight (Mw) is a direct indicator of polymer chain degradation.
-
Water Absorption: While not a direct measure of degradation, lower water absorption generally correlates with better hydrolytic stability as it reduces the availability of water for the hydrolysis reaction.
Table 1: Hydrolytic Degradation of Aliphatic Polyamides (PA 6 and PA 11) in Deoxygenated Water
| Polymer | Aging Temperature (°C) | Aging Duration (days) | Initial Mn ( kg/mol ) | Final Mn ( kg/mol ) | % Decrease in Mn | Reference |
| PA 6 | 80 | 700 | 52.3 | 32.5 | 37.9% | [2] |
| PA 6 | 100 | ~520 | ~52.3 | 6.7 | ~87.2% | [2] |
| PA 11 | 90 | 450 | - | - | Hydrolysis rate: 0.42 x 10⁻⁴ kg·mol⁻¹·day⁻¹ | [2] |
| PA 11 | 140 | 450 | - | - | Hydrolysis rate: 24.1 x 10⁻⁴ kg·mol⁻¹·day⁻¹ | [2] |
Data extracted from a comprehensive review on polyamide hydrolysis.[2]
Table 2: Qualitative Comparison of Hydrolytic Stability for Different Polyamide Types
| Polyamide Type | Key Structural Features | Expected Hydrolytic Stability | Supporting Observations |
| Aliphatic Polyamides (e.g., PA 6, PA 66) | Flexible aliphatic chains | Moderate | Susceptible to significant degradation at elevated temperatures, as shown in Table 1.[2] |
| Semi-Aromatic Polyamides (e.g., PPA) | Combination of aromatic and aliphatic segments | Good | Offer improved dimensional stability, solvent, and hydrolysis resistance compared to aliphatic nylons.[1][3] |
| Aromatic Polyamides with Oxadiazole Units | Rigid aromatic backbone with stable heterocyclic rings | High | Aromatic polymers with 1,3,4-oxadiazole rings are known for their good hydrolytic stability.[4] |
Experimental Protocols for Assessing Hydrolytic Stability
A standardized and detailed experimental protocol is crucial for the accurate assessment and comparison of the hydrolytic stability of polymeric materials. The following protocol is a synthesized methodology based on established practices.
1. Sample Preparation:
-
Prepare standardized test specimens (e.g., films, plaques, or tensile bars) of the polyamide materials to be evaluated. Ensure all specimens have uniform dimensions and are free from surface defects.
-
Dry the specimens in a vacuum oven at a temperature below their glass transition temperature until a constant weight is achieved. This removes any initial moisture content.
-
Accurately measure and record the initial weight and dimensions of each specimen.
2. Aging Conditions:
-
Immerse the dried specimens in a hydrolytic medium within sealed, inert containers. Common media include deionized water, acidic solutions (e.g., pH 4), or alkaline solutions (e.g., pH 10).
-
Place the containers in a temperature-controlled oven set to the desired aging temperature (e.g., 80°C, 100°C, or 120°C for accelerated aging).
-
At predetermined time intervals (e.g., 100, 250, 500, and 1000 hours), remove a set of specimens from the oven.
3. Post-Aging Analysis:
-
Carefully remove the aged specimens from the hydrolytic medium and gently blot them dry with a lint-free cloth.
-
Dry the specimens in a vacuum oven to a constant weight to determine the mass loss due to degradation.
-
Measure the final dimensions to assess any changes due to swelling or degradation.
-
Conduct mechanical testing (e.g., tensile testing according to ASTM D638) to determine the retention of properties like tensile strength and elongation at break.
-
Determine the molecular weight of the aged polymer using techniques such as Gel Permeation Chromatography (GPC) to quantify the extent of chain scission.
Experimental Workflow
Caption: Experimental workflow for assessing hydrolytic stability.
Conclusion
The incorporation of oxadiazole units into the main chain of polyamides represents a robust strategy for enhancing their hydrolytic stability. The inherent rigidity and stability of the aromatic and heterocyclic structures impede the ingress of water and the subsequent cleavage of amide bonds. While more direct comparative data is needed for a definitive quantitative assessment, the available evidence strongly suggests that polyamides containing oxadiazole units will outperform both aliphatic and many semi-aromatic polyamides in environments where hydrolytic degradation is a concern. For researchers and professionals in drug development and other fields requiring long-term material stability in aqueous environments, polyamides with oxadiazole moieties present a compelling class of materials worthy of further investigation and application.
References
A Comparative Guide to Aromatic Diamines for High-Performance Polymers: 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Monomer Properties
In the pursuit of advanced materials with superior thermal, mechanical, and electronic properties, the selection of appropriate monomers is paramount. This guide provides a detailed comparison of the experimental properties of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline (OXD) against two widely used aromatic diamines: 4,4'-oxydianiline (ODA) and p-phenylenediamine (PPD). The data presented herein is intended to assist researchers in making informed decisions for the synthesis of high-performance polymers, such as polyamides and polyimides, as well as for the development of novel covalent organic frameworks (COFs) and other advanced materials.
Physicochemical and Thermal Properties
The thermal stability of the diamine monomer is a critical factor that directly influences the performance of the resulting polymer at elevated temperatures. The introduction of the rigid 1,3,4-oxadiazole ring in the backbone of OXD is expected to enhance thermal stability compared to the more flexible ether linkage in ODA and the simple phenyl ring in PPD.
| Property | This compound (OXD) | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (PPD) |
| Molecular Formula | C₁₄H₁₂N₄O | C₁₂H₁₂N₂O | C₆H₈N₂ |
| Molecular Weight | 252.27 g/mol | 200.24 g/mol [1] | 108.14 g/mol [2] |
| Melting Point | Not explicitly found, but polymers derived from it show high thermal stability[3] | 188-192 °C[1] | 145-147 °C[2] |
| Boiling Point | Not available | ≥300 °C (sublimes)[4] | 267 °C[2] |
| Thermal Decomposition | Polymers derived from OXD exhibit decomposition temperatures in the range of 437-510 °C[3] | Information not readily available for the monomer. | Onset of degradation at 112°C, with maximum weight loss at 136°C in one study.[5] |
| Solubility | Soluble in polar aprotic solvents like DMF, DMAc, NMP.[6] Limited solubility in water (0.5 µg/mL at pH 7.4).[2] | Very slightly soluble in water.[4] More soluble in polar solvents like DMSO.[4] | Soluble in water (10% at 40°C), ethanol, and other organic solvents.[2] |
Optical Properties
The optical properties of these diamines, particularly their absorption and emission characteristics, are crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). The extended conjugation and the presence of the oxadiazole moiety in OXD suggest unique photophysical behavior.
| Property | This compound (OXD) Derivatives | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (PPD) |
| UV-Vis Absorption (λmax) | 345-357 nm (for di-schiff base derivatives)[7] | In ethanol: ~290 nm; In tetrahydrofuran: ~300 nm[8] | 246 nm and 315 nm (in cyclohexane)[9] |
| Fluorescence Emission (λem) | 390-407 nm (blue-purple fluorescence for di-schiff base derivatives)[7] | Information not readily available. | Carbon nanodots derived from PPD show red-orange fluorescence upon 365 nm excitation.[4] |
Electrochemical Properties
The electrochemical properties of the diamines, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for designing materials for electronic applications, including as charge transport layers in electronic devices.
| Property | This compound (OXD) Derivatives | 4,4'-Oxydianiline (ODA) | p-Phenylenediamine (PPD) |
| Electron Affinity (EA) | 2.36-3.04 eV (for di-schiff base derivatives)[7] | Not readily available. | Not readily available. |
| Ionization Potential (IP) | 5.35-6.06 eV (for di-schiff base derivatives)[7] | Not readily available. | Not readily available. |
| HOMO Level | Estimated from IP. | Can be determined from the onset of the oxidation peak in cyclic voltammetry. | Can be determined from the onset of the oxidation peak in cyclic voltammetry. |
| LUMO Level | Estimated from EA. | Can be determined from the onset of the reduction peak in cyclic voltammetry or calculated from HOMO and the optical band gap. | Can be determined from the onset of the reduction peak in cyclic voltammetry or calculated from HOMO and the optical band gap. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for cross-validation and replication of results.
Synthesis of this compound
A common synthetic route involves a multi-step process:
-
Nitration: 4-aminobenzoic acid is nitrated to produce 4-nitrobenzoic acid.
-
Cyclization: The 4-nitrobenzoic acid is then reacted with hydrazine sulfate in the presence of a dehydrating agent like a mixture of H₃PO₄ and P₂O₅ to form 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole.[7]
-
Reduction: The nitro groups of the oxadiazole derivative are then reduced to amino groups using a reducing agent such as Zn/CaCl₂ to yield this compound.[7]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is performed to determine the thermal stability of the compounds.
-
A small sample (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of the compounds.
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane).
-
The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the emission properties of the compounds.
-
A dilute solution of the compound is prepared in a suitable solvent.
-
The sample is excited at a specific wavelength (usually at or near the λmax from the UV-Vis spectrum).
-
The emission spectrum is recorded at a 90-degree angle to the excitation beam.
-
The wavelength of maximum emission (λem) is determined.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the electrochemical properties and estimate the HOMO and LUMO energy levels.
-
A solution of the compound is prepared in an appropriate solvent containing a supporting electrolyte.
-
A three-electrode system (working, reference, and counter electrodes) is immersed in the solution.
-
The potential of the working electrode is swept linearly with time between two set potentials.
-
The resulting current is measured and plotted against the applied potential.
-
The onset potentials for oxidation and reduction are determined from the voltammogram, which are then used to calculate the HOMO and LUMO energy levels.
Comparative Analysis and Conclusion
The inclusion of the 1,3,4-oxadiazole ring in this compound imparts distinct properties compared to the more conventional aromatic diamines, ODA and PPD. The data suggests that polymers derived from OXD are likely to exhibit superior thermal stability, a critical attribute for high-performance applications. The unique optical and electrochemical properties of OXD derivatives also open up possibilities for their use in advanced electronic and optoelectronic devices.
In contrast, ODA provides a balance of thermal stability and processability due to the flexible ether linkage, making it a staple in the production of polyimide films like Kapton.[10] p-Phenylenediamine, with its simple and rigid structure, is a key component in ultra-high-strength fibers such as Kevlar.[2]
The choice of diamine will ultimately depend on the specific requirements of the target application. For applications demanding the highest thermal resistance and specific optoelectronic properties, OXD presents a compelling option. For applications where a balance of flexibility, processability, and good thermal stability is required, ODA remains a strong candidate. For the development of materials requiring exceptional strength and rigidity, PPD is a proven monomer. This guide provides the foundational data to aid researchers in navigating these choices.
References
- 1. 4,4'-Oxydianiline | 101-80-4 [chemicalbook.com]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and crystal structure analysis of 4,4'-oxydianiline_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is present, a respirator may be necessary.
Disposal Procedure
The primary directive for the disposal of this compound is to dispose of contents/container to an approved waste disposal plant . This means it must be treated as hazardous chemical waste and should not be disposed of in regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Designate a specific, sealed container for this compound waste.
-
This includes the pure compound, contaminated materials (e.g., weighing boats, contaminated paper towels), and empty containers.
-
Do not mix with other incompatible waste streams.
-
-
Container Requirements:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
The container must be in good condition, free of cracks or residue on the outside.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents: "this compound".
-
Indicate the associated hazards (e.g., "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.
-
Follow their specific procedures for requesting a chemical waste pickup.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
